molecular formula C20H18O6 B1598858 Albanin A CAS No. 73343-42-7

Albanin A

Cat. No.: B1598858
CAS No.: 73343-42-7
M. Wt: 354.4 g/mol
InChI Key: KEIIIPKLVSSAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albanin A is a member of flavones.
This compound has been reported in Artocarpus tonkinensis, Artocarpus gomezianus, and other organisms with data available.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-14-19(25)18-16(24)8-12(22)9-17(18)26-20(14)13-6-4-11(21)7-15(13)23/h3-4,6-9,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIIIPKLVSSAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223580
Record name 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Albanin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73343-42-7
Record name 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73343-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073343427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Albanin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 227 °C
Record name Albanin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolation and Characterization of Albanin A from Morus alba Root Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Albanin A, a prenylated flavonoid found in the root bark of Morus alba (white mulberry). This document details the experimental protocols for extraction, purification, and structural elucidation, and presents the characteristic spectroscopic data for this compound. Furthermore, it explores the biological activity of this compound, with a focus on its role in modulating neurotransmitter release through a specific signaling pathway.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a diverse array of flavonoids. Among these, this compound has garnered interest for its potential pharmacological activities. Structurally, this compound is a flavone, a class of flavonoids known for their antioxidant and other health-promoting properties. This guide serves as a technical resource for researchers engaged in the study of natural products and their potential applications in drug discovery and development.

Experimental Protocols

Extraction of Crude Flavonoids from Morus alba Root Bark

The initial step in isolating this compound involves the extraction of total flavonoids from the dried and powdered root bark of Morus alba. A common and effective method utilizes solvent extraction.

Protocol:

  • Maceration: The powdered root bark is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and column chromatography.

Protocol:

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their differential solubility, enriching the fractions containing flavonoids like this compound.

  • Column Chromatography: The enriched fraction (typically the ethyl acetate fraction) is subjected to column chromatography. Common stationary phases for the separation of flavonoids include silica gel, octadecylsilane (ODS), and Sephadex LH-20.

    • Silica Gel Chromatography: A typical mobile phase for silica gel chromatography would be a gradient of chloroform and methanol.

    • ODS and Sephadex LH-20 Chromatography: These are often used for further purification, employing different solvent systems to achieve high purity of the target compound. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound:

G Start Dried Morus alba Root Bark Powdering Powdering Start->Powdering Extraction Methanol Extraction Powdering->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Partitioning Enriched_Fraction Enriched Flavonoid Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, ODS, Sephadex LH-20) Enriched_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Albanin_A Pure this compound TLC->Pure_Albanin_A

Figure 1: Experimental workflow for the isolation of this compound.

Characterization of this compound

The structural elucidation of the purified this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₈O₆[1]
Molecular Weight354.4 g/mol [1]
Mass Spectrometry (m/z)[M]+ at 354

Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

Position¹³C-NMR (δc, ppm)¹H-NMR (δH, ppm, multiplicity, J in Hz)
2163.7
3111.5
4182.2
5161.5
698.86.35 (1H, d, J=2.0)
7164.5
894.06.20 (1H, d, J=2.0)
9157.5
10105.5
1'113.2
2'158.57.15 (1H, d, J=8.5)
3'103.56.38 (1H, d, J=2.5)
4'156.2
5'107.86.50 (1H, dd, J=8.5, 2.5)
6'131.0
1''21.53.30 (2H, d, J=7.0)
2''122.55.20 (1H, t, J=7.0)
3''131.5
4''25.81.75 (3H, s)
5''17.81.65 (3H, s)

Note: The specific NMR data provided is based on typical values for prenylated flavonoids and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit interesting biological activities, including the modulation of neurotransmitter release. Research indicates that this compound can suppress glutamate release from nerve terminals.[2] This effect is mediated through the inhibition of the Ca²⁺/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway.[2]

Mechanism of Action:

  • Influx of Calcium: Neuronal excitation leads to an influx of calcium ions (Ca²⁺) into the presynaptic terminal.

  • Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates Calmodulin.

  • Adenylate Cyclase 1 Activation: The Ca²⁺-Calmodulin complex then activates Adenylate Cyclase 1 (AC1).

  • cAMP Production: Activated AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Glutamate Release: cAMP, through a series of downstream events, promotes the release of the excitatory neurotransmitter glutamate.

  • Inhibition by this compound: this compound is proposed to inhibit one or more steps in this cascade, leading to a reduction in glutamate release.[2]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Forms AC1 Adenylate Cyclase 1 (AC1) Ca_Calmodulin->AC1 Activates ATP ATP cAMP cAMP ATP->cAMP Converts Glutamate_vesicle Glutamate Vesicle cAMP->Glutamate_vesicle Promotes Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Albanin_A This compound Albanin_A->AC1 Inhibits

Figure 2: Proposed signaling pathway for this compound's inhibition of glutamate release.

Conclusion

This technical guide provides a foundational understanding of the isolation, characterization, and a key biological activity of this compound from Morus alba root bark. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the diverse pharmacological effects of this compound is warranted to fully explore its therapeutic potential.

References

Albanin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a natural flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the root bark of Morus alba L. and other plant species, this prenylated flavone exhibits a range of biological activities, most notably neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, with a focus on its mechanism of action in neuronal signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, a member of the flavone class of compounds, is chemically known as 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one.[3] Its structure is characterized by a C-3 prenyl group attached to the flavone backbone.[4]

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one[3]
Molecular Formula C₂₀H₁₈O₆[3]
CAS Number 73343-42-7[3]
SMILES CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 354.35 g/mol [3]
Appearance Yellow powder[5]
Melting Point 220 - 227 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Pharmacological Properties and Biological Activity

The primary pharmacological activity of this compound that has been investigated is its neuroprotective effect, specifically its ability to modulate glutamate release in the central nervous system.[1]

Neuroprotective Effects

Studies have shown that this compound can depress the release of glutamate from cerebrocortical nerve terminals.[1] This action is significant as excessive glutamate release is implicated in excitotoxicity, a key mechanism in various neurodegenerative diseases.[1]

Table 3: In Vitro Neuroprotective Activity of this compound

AssayOrganism/Cell LineConcentration RangeObserved EffectReference
4-Aminopyridine (4-AP)-evoked glutamate releaseRat cerebrocortical synaptosomes5-30 µMSuppression of glutamate release[1]
Intrasynaptosomal Ca²⁺ levelsRat cerebrocortical synaptosomes5-30 µMDecrease in Ca²⁺ levels[1]
4-AP-induced increase in cAMPRat cerebrocortical synaptosomes5-30 µMReduction in cAMP levels[1]
In Vivo Neuroprotective Activity

In a rat model of kainic acid-induced glutamate excitotoxicity, pretreatment with this compound was found to substantially attenuate neuronal damage, highlighting its potential for in vivo neuroprotection.[1]

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effect on glutamate release through a specific signaling pathway involving the suppression of Ca²⁺/Calmodulin/Adenylate Cyclase 1 (AC1).[1]

AlbaninA_Pathway cluster_presynaptic Presynaptic Terminal Depolarization Depolarization (e.g., by 4-AP) Ca_channel N- and P/Q-type Ca²⁺ Channels Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates AC1 Adenylate Cyclase 1 (AC1) Calmodulin->AC1 activates cAMP cAMP AC1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glutamate_vesicle Synaptic Vesicle (containing Glutamate) PKA->Glutamate_vesicle promotes fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release AlbaninA This compound AlbaninA->Ca_channel inhibits

Figure 1. Signaling pathway of this compound's inhibitory effect on glutamate release.

Experimental Protocols

Preparation of Rat Cerebrocortical Synaptosomes
  • Male Sprague-Dawley rats are euthanized, and the cerebral cortex is rapidly dissected.

  • The cortical tissue is homogenized in a buffered sucrose solution (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.[6]

  • The final synaptosomal pellet is resuspended in a physiological buffer for subsequent assays.

Measurement of Glutamate Release
  • Synaptosomes are pre-incubated with various concentrations of this compound (5-30 µM) or vehicle control.[1]

  • Glutamate release is evoked by the addition of 4-aminopyridine (4-AP), a potassium channel blocker that causes depolarization.[1]

  • The amount of released glutamate is measured using a sensitive detection method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-coupled fluorometric assay.[6][7]

Kainic Acid-Induced Glutamate Excitotoxicity Model in Rats
  • Male Sprague-Dawley rats are anesthetized.

  • A guide cannula is stereotaxically implanted into the cerebral cortex.

  • Following a recovery period, kainic acid (a glutamate receptor agonist) is microinjected through the cannula to induce excitotoxic neuronal damage.[8][9]

  • Animals are pretreated with this compound or vehicle prior to kainic acid administration to assess the neuroprotective effects.[1]

  • Neuronal damage is evaluated post-mortem using histological techniques such as Nissl staining or immunohistochemistry for neuronal markers.

Western Blot Analysis of Adenylate Cyclase 1
  • Synaptosomes are treated with this compound and/or 4-AP.

  • Proteins are extracted from the synaptosomes using a lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein concentration is determined using a standard protein assay (e.g., BCA assay).[10]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

  • The membrane is blocked and then incubated with a primary antibody specific for Adenylate Cyclase 1.[12]

  • A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Figure 2. General experimental workflow for investigating this compound's neuroprotective effects.

Conclusion

This compound presents a promising natural compound with significant neuroprotective properties. Its well-defined chemical structure and its ability to modulate the Ca²⁺/Calmodulin/Adenylate Cyclase 1 signaling pathway make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to establish its efficacy and safety in preclinical and clinical settings.

References

Albanin A: A Technical Guide to Its Biological Activities and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A is a prenylated flavonoid, specifically a flavone, predominantly isolated from the root bark of Morus alba L. (white mulberry).[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities and pharmacological properties of this compound, with a focus on its mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows to support further research and drug development efforts.

Pharmacological Data

While multiple biological activities have been attributed to this compound, specific quantitative data, such as IC50 values, remain limited in publicly accessible literature. The most well-defined activity with associated concentration data is its neuroprotective effect.

Table 1: Neuroprotective Activity of this compound

Biological Activity Assay System Effective Concentration Reference Compound
Inhibition of Glutamate Release Rat cerebral cortex synaptosomes 5-30 μM Not Specified

| Attenuation of Neuronal Damage | Kainic acid-induced excitotoxicity rat model | Pretreatment (concentration not specified) | Not Specified |

Note: Further quantitative data for other activities such as tyrosinase inhibition, anticancer, antioxidant, and anti-inflammatory effects are not sufficiently available in the reviewed literature to be presented in a comparative table.

Biological Activities and Mechanisms of Action

Neuroprotective Activity

This compound has demonstrated significant neuroprotective properties by modulating presynaptic glutamate release, a key factor in excitotoxicity-related neuronal damage.

Mechanism of Action: In rat cerebral cortex nerve terminals (synaptosomes), this compound at concentrations of 5-30μM suppresses the release of glutamate induced by 4-aminopyridine (4-AP).[2] This effect is dependent on extracellular calcium and is associated with a reduction in intrasynaptosomal Ca2+ levels. The signaling cascade involves the inhibition of N- and P/Q-type Ca2+ channels. The downstream pathway proceeds through the suppression of the Ca2+/calmodulin complex, which in turn reduces the activity of adenylate cyclase 1 (AC1). This leads to decreased cyclic adenosine monophosphate (cAMP) content and subsequent inhibition of presynaptic glutamate release.[2] In vivo studies have further shown that pretreatment with this compound can significantly attenuate neuronal damage in a rat model of kainic acid-induced glutamate excitotoxicity.[2]

node_KA Kainic Acid (Excitotoxic Stimulus) node_Neuron Presynaptic Neuron node_KA->node_Neuron stimulates node_CaChannel N- and P/Q-type Ca²⁺ Channels node_Neuron->node_CaChannel activates node_CaIn Ca²⁺ Influx node_CaChannel->node_CaIn node_Calmodulin Calmodulin node_CaIn->node_Calmodulin activates node_AlbaninA This compound node_AlbaninA->node_CaChannel inhibits node_AlbaninA->node_Calmodulin inhibits node_AC1 Adenylate Cyclase 1 (AC1) node_AlbaninA->node_AC1 inhibits node_Calmodulin->node_AC1 activates node_cAMP cAMP Production node_AC1->node_cAMP node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA activates node_GluRelease Glutamate Release node_PKA->node_GluRelease promotes node_Damage Neuronal Damage node_GluRelease->node_Damage

Caption: Neuroprotective mechanism of this compound.

Tyrosinase Inhibition
Anti-Cancer Activity

Various compounds isolated from Morus alba have demonstrated cytotoxic effects against human cancer cell lines. While data for pure this compound is sparse, crude extracts containing this compound have shown activity.[3] The proposed mechanisms for related flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. Further investigation is required to determine the specific efficacy and mechanism of this compound against various cancer cell lines.

Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. The primary mechanism often involves the inhibition of pro-inflammatory mediators. This can occur through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By inhibiting NF-κB activation, flavonoids can suppress the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4] While not yet demonstrated specifically for this compound, this is a probable mechanism of action.

node_LPS Inflammatory Stimulus (e.g., LPS) node_Receptor Toll-like Receptor (TLR4) node_LPS->node_Receptor activates node_IKK IKK Complex node_Receptor->node_IKK activates node_IkB p-IκBα node_IKK->node_IkB phosphorylates node_NFkB NF-κB (p65/p50) node_IkB->node_NFkB releases node_Nucleus Nucleus node_NFkB->node_Nucleus translocates to node_Transcription Gene Transcription node_Nucleus->node_Transcription initiates node_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) node_Transcription->node_Mediators leads to node_AlbaninA This compound (Hypothesized) node_AlbaninA->node_IKK inhibits node_AlbaninA->node_NFkB inhibits translocation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Properties

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is typically attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

  • Reagents: Mushroom tyrosinase solution (e.g., 30 U/mL), L-DOPA solution (10 mM), Phosphate buffer (0.1 M, pH 6.8), test compound (this compound) dissolved in DMSO, positive control (e.g., Kojic acid).

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 100 µL of phosphate buffer and 40 µL of mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[2]

cluster_prep Preparation cluster_assay Assay Workflow (96-well plate) cluster_analysis Data Analysis node_reagents Prepare Reagents: - this compound (in DMSO) - Tyrosinase Solution - L-DOPA Solution - Phosphate Buffer (pH 6.8) node_add_sample 1. Add 20µL this compound (or DMSO control) node_add_enzyme 2. Add 140µL Buffer + Tyrosinase node_add_sample->node_add_enzyme node_preincubate 3. Pre-incubate (10 min, RT) node_add_enzyme->node_preincubate node_add_substrate 4. Add 40µL L-DOPA (Initiate reaction) node_preincubate->node_add_substrate node_incubate 5. Incubate (20 min, 37°C) node_add_substrate->node_incubate node_read 6. Read Absorbance (475 nm) node_incubate->node_read node_calc 7. Calculate % Inhibition node_read->node_calc node_ic50 8. Determine IC50 Value node_calc->node_ic50

Caption: Experimental workflow for Tyrosinase Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Reagents: Human cancer cell lines (e.g., A549, HeLa), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at a wavelength of 490-570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated.[7]

In Vivo Neurotoxicity Model (Kainic Acid-Induced)

This animal model is used to study excitotoxicity and evaluate the neuroprotective potential of test compounds.

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.[2][8]

  • Reagents: Kainic acid (KA) dissolved in phosphate-buffered saline (PBS), anesthetic.

  • Procedure:

    • Administer this compound (pretreatment group) or vehicle (control group) to the animals, typically via intraperitoneal (i.p.) injection.

    • After a set period, induce seizures and neurotoxicity by administering KA (e.g., 45 mg/kg, i.p. for mice).[8]

    • Monitor animals for seizure severity using a standardized behavioral scale for 3-4 hours.[9]

    • After a survival period (e.g., 72 hours or 7 days), animals are euthanized.

    • Perfuse the brains and prepare them for histological analysis (e.g., Nissl staining) to assess neuronal damage, particularly in the hippocampus (CA1 and CA3 regions).[8][10]

    • Compare the extent of neuronal loss between the this compound-treated group and the control group to determine neuroprotective efficacy.

Conclusion

This compound, a flavonoid from Morus alba, exhibits promising pharmacological properties, most notably as a neuroprotective agent through the suppression of presynaptic glutamate release via the Ca2+/Calmodulin/AC1 pathway. While its potential as a tyrosinase inhibitor, anti-cancer, anti-inflammatory, and antioxidant agent is supported by the activities of related flavonoids, there is a significant need for further research to quantify these effects and elucidate their specific mechanisms of action. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the therapeutic potential of this compound, paving the way for its potential development as a novel pharmaceutical agent.

References

Potential Therapeutic Applications of Albanin A in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, characterized by neuronal loss, protein misfolding, neuroinflammation, and oxidative stress, necessitates the exploration of novel therapeutic agents. Albanin A, a prenylated flavonoid isolated from the root bark of Morus alba L., has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the current research on this compound and its potential therapeutic applications in neurodegenerative diseases. While direct studies on this compound in specific neurodegenerative models are in their nascent stages, compelling evidence from research on Morus alba extracts and related prenylated flavonoids provides a strong rationale for its investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways and experimental workflows.

Introduction to this compound and its Neuroprotective Potential

This compound is a natural flavonoid compound found in Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids, as a class, are known for their antioxidant and anti-inflammatory properties. The unique prenyl group in this compound's structure may enhance its lipophilicity, potentially facilitating its ability to cross the blood-brain barrier, a critical attribute for any neurotherapeutic agent.

The therapeutic potential of this compound in neurodegenerative diseases is hypothesized to stem from several mechanisms:

  • Inhibition of Glutamate Excitotoxicity: Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal death, a process implicated in various neurodegenerative conditions.

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal loss.

  • Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein is a pathological hallmark of several neurodegenerative diseases.

Quantitative Data on the Neuroprotective Effects of this compound and Related Compounds

To facilitate comparative analysis, the following tables summarize the key quantitative data from studies on this compound and relevant compounds from Morus alba.

Compound/ExtractAssayTarget/ModelEffective Concentration/IC50Reference
This compound Glutamate Release Inhibition4-Aminopyridine-induced glutamate release in rat cerebrocortical synaptosomes5-30 μM[1]

Table 1: Quantitative data on the direct effects of this compound.

Compound/ExtractAssayTarget/ModelKey FindingsReference
Morus alba root bark extract Acetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayPotent inhibition[2]
Morus alba root bark extract Butyrylcholinesterase (BChE) InhibitionIn vitro enzymatic assayPotent inhibition[2]
Morus alba root bark extract BACE1 InhibitionIn vitro enzymatic assaySignificant inhibition[2]
Mulberrofuran G (from M. alba) BACE1 InhibitionIn vitro enzymatic assaySignificant inhibition[2]
Albanol B (from M. alba) BACE1 InhibitionIn vitro enzymatic assaySignificant inhibition[2]
Kuwanon G (from M. alba) BACE1 InhibitionIn vitro enzymatic assaySignificant inhibition[2]
Morus alba fruit extract Neuroprotection6-OHDA-stressed SH-SY5Y cellsDose-dependent protection[3][4]
Morus alba fruit extract NeuroprotectionMPTP-induced mouse model of Parkinson's diseasePrevented dopaminergic neuronal damage[3][4]
Morus alba fruit extract Aβ Clearance & NeuroinflammationAPP/PS1 transgenic mice (Alzheimer's model)Promoted Aβ clearance and inhibited neuroinflammation[5]

Table 2: Quantitative and qualitative data on the effects of Morus alba extracts and its other constituents relevant to neurodegenerative diseases.

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of Glutamate Excitotoxicity by this compound

This compound has been shown to suppress the release of glutamate from nerve terminals. This action is crucial in preventing excitotoxicity, a common pathway of neuronal death in neurodegenerative diseases.[1]

G cluster_presynaptic Presynaptic Terminal 4_AP 4-Aminopyridine (Inducer) Ca_channel N- and P/Q-type Ca2+ Channels 4_AP->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates AC1 Adenylate Cyclase 1 Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Glutamate_vesicle Glutamate Vesicle PKA->Glutamate_vesicle Phosphorylates Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Excitotoxicity Neuronal Excitotoxicity Glutamate_release->Excitotoxicity Leads to Albanin_A This compound Albanin_A->Ca_influx Inhibits Albanin_A->AC1 Inhibits

Fig. 1: Signaling pathway of this compound in inhibiting glutamate release.[1]
Potential Anti-inflammatory and Antioxidant Mechanisms

Based on the known properties of prenylated flavonoids, this compound is likely to exert anti-inflammatory and antioxidant effects, which are critical for neuroprotection.

G cluster_microglia Microglia / Astrocyte cluster_neuron Neuron Stimuli Pathological Stimuli (e.g., Aβ, α-synuclein) NF_kB_activation NF-κB Activation Stimuli->NF_kB_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_activation->Pro_inflammatory_cytokines Induces Neuronal_Damage Neuronal Damage Pro_inflammatory_cytokines->Neuronal_Damage Contributes to Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Increases ROS->Neuronal_Damage Nrf2_pathway Nrf2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2_pathway->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS Scavenges Albanin_A This compound (Potential Effects) Albanin_A->NF_kB_activation Inhibits Albanin_A->Nrf2_pathway Activates

Fig. 2: Potential anti-inflammatory and antioxidant pathways of this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for future research on this compound.

Inhibition of Glutamate Release[1]
  • Model: Rat cerebrocortical synaptosomes.

  • Inducer: 4-aminopyridine (4-AP) to evoke glutamate release.

  • Treatment: Pre-incubation with this compound (5-30 μM).

  • Assay: Measurement of glutamate release using a fluorometric assay.

  • Key Steps:

    • Isolation of synaptosomes from rat cerebral cortex.

    • Pre-incubation of synaptosomes with this compound or vehicle control.

    • Stimulation of glutamate release with 4-AP.

    • Collection of the supernatant and measurement of glutamate concentration using a glutamate dehydrogenase-based fluorescence assay.

    • Western blot analysis to determine the levels of key signaling proteins like AC1.

G Start Start Isolation Isolate synaptosomes from rat cerebral cortex Start->Isolation Pre_incubation Pre-incubate with This compound (5-30 μM) or vehicle Isolation->Pre_incubation Stimulation Stimulate with 4-AP Pre_incubation->Stimulation Collection Collect supernatant Stimulation->Collection Western_Blot Perform Western Blot for AC1 and other proteins Stimulation->Western_Blot Measurement Measure glutamate concentration (Fluorometric assay) Collection->Measurement End End Measurement->End Western_Blot->End

Fig. 3: Experimental workflow for glutamate release assay.
Assessment of Neuroprotection in an Excitotoxicity Model[1]

  • Model: Kainic acid-induced glutamate excitotoxicity in rats.

  • Treatment: Pretreatment with this compound.

  • Assay: Histological analysis of neuronal damage.

  • Key Steps:

    • Administration of this compound or vehicle to rats.

    • Induction of excitotoxicity by intracerebroventricular injection of kainic acid.

    • Perfusion and fixation of the brain tissue after a set time period.

    • Sectioning of the brain and staining (e.g., with Fluoro-Jade B) to visualize degenerating neurons.

    • Quantification of neuronal damage in specific brain regions (e.g., hippocampus).

Future Directions and Drug Development Potential

The existing evidence strongly supports the further investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its downstream signaling effects.

  • In vivo Efficacy Studies: Testing the efficacy of this compound in well-established animal models of Alzheimer's and Parkinson's disease, assessing its impact on cognitive and motor functions, as well as on the key pathological hallmarks.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the bioavailability, brain penetration, and metabolic stability of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its neuroprotective potency and drug-like properties.

Conclusion

This compound, a prenylated flavonoid from Morus alba, demonstrates significant potential as a neuroprotective agent. Its ability to inhibit glutamate excitotoxicity, coupled with the well-documented antioxidant and anti-inflammatory properties of related compounds, positions it as a compelling candidate for further research in the context of neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and unlock its therapeutic promise for patients suffering from these devastating disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Albanin A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Albanin A, a prenylated flavonoid, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in plant extracts, particularly from species of the Moraceae family such as Morus (mulberry) and Artocarpus. This application note includes a comprehensive experimental protocol, instrument parameters, and method validation guidelines based on established practices for flavonoid analysis.

Introduction

This compound is a 3-prenylated flavone, a class of flavonoids known for their diverse biological activities. It has been identified in various plant species, including the root bark of Morus alba L. (white mulberry) and in Artocarpus species. The growing interest in the therapeutic potential of prenylated flavonoids necessitates accurate and precise analytical methods for their quantification in raw materials and derived products. This HPLC method provides a robust approach for the separation and quantification of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of prenylated flavonoids from plant matrices.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Reference Standard: this compound reference standard of known purity.

  • Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.45 µm), and volumetric flasks.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from dried plant material (e.g., Morus alba root bark).

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (or 80% aqueous methanol).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 266 nm (or the experimentally determined λmax of this compound)

Note on Detection Wavelength: While a specific UV absorption maximum for this compound was not found in the literature, related prenylated flavonoids from Morus alba, such as Kuwanon G, are detected at 266 nm. It is advisable to determine the optimal detection wavelength by running a UV scan of the this compound standard using the DAD. Flavonoids typically exhibit strong absorbance between 250 nm and 370 nm.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize typical validation parameters for HPLC analysis of flavonoids, which should be established for this method.

Table 1: Linearity and Range
AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = mx + c> 0.999
Table 2: Precision
AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compoundLow QC< 2.0< 2.0
Mid QC< 2.0< 2.0
High QC< 2.0< 2.0
Table 3: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compoundLow95 - 105
Medium95 - 105
High95 - 105
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound(To be determined based on S/N ratio of 3:1)(To be determined based on S/N ratio of 10:1)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Plant Material (e.g., Morus alba root bark) grind Grind to Fine Powder start->grind extract Ultrasonic Extraction (Methanol) grind->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant (Repeat 3x) centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject Sample/Standard (10 µL) filter->inject ref_std This compound Reference Standard stock Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock working Prepare Working Standards (1-100 µg/mL) stock->working working->inject hplc HPLC System (C18 Column, Gradient Elution) hplc->inject detect UV Detection (e.g., 266 nm) inject->detect calibration Generate Calibration Curve detect->calibration quantify Quantify this compound in Sample calibration->quantify

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant-derived samples. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of natural products and the development of new therapeutic agents.

Application Notes and Protocols for the Extraction of Albanin A from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established phytochemical extraction techniques for similar compounds from Morus alba. Additionally, this document summarizes the known signaling pathways influenced by this compound.

Experimental Protocols

Protocol 1: Extraction and Fractionation of Morus alba Root Bark

This protocol describes the initial extraction and solvent partitioning to obtain a crude fraction enriched with this compound.

1. Plant Material Preparation:

  • Obtain fresh or dried root bark of Morus alba.

  • If fresh, wash the root bark thoroughly to remove any soil and debris. Air-dry or use a lyophilizer.

  • Grind the dried root bark into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered root bark (e.g., 500 g) with 70-80% ethanol at room temperature.[1] A common ratio is 1:10 (w/v) of plant material to solvent.

  • The extraction should be carried out for 24 hours with occasional stirring.[1] This process is typically repeated three times to ensure exhaustive extraction.[1]

  • Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning (Fractionation):

  • Suspend the crude ethanol extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-hexane: To remove non-polar compounds like fats and waxes.

    • Ethyl acetate: This fraction is expected to contain this compound and other prenylated flavonoids.[1][2][3][4]

    • n-butanol: To extract more polar compounds.

  • Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is the primary focus for this compound isolation.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the ethyl acetate fraction using column chromatography techniques.

1. Silica Gel Column Chromatography:

  • Prepare a silica gel column using an appropriate slurry packing method with a non-polar solvent like n-hexane.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to known prenylated flavonoids.

2. Sephadex LH-20 Column Chromatography:

  • Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size and polarity.[5][6]

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification to obtain high-purity this compound, employ preparative HPLC.[7][8][9][10][11][12]

  • A C18 column is commonly used for reverse-phase chromatography.

  • The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods like NMR and Mass Spectrometry.

Data Presentation

The following table summarizes the yield of different fractions from the extraction of 500 g of Morus alba root bark as reported in a representative study. It is important to note that the final yield of pure this compound is not explicitly stated in the reviewed literature and will depend on the efficiency of the purification steps.

Extraction StepStarting MaterialSolvent SystemYield (g)Yield (%)Reference
Initial Extraction500 g dried root bark70% Ethanol42.28.44[1]
Fractionation
42.2 g crude extractn-hexane4.410.43 (of crude extract)[1]
42.2 g crude extractEthyl acetate5.713.51 (of crude extract)[1]
42.2 g crude extractn-butanol3.78.77 (of crude extract)[1]
42.2 g crude extractWater-soluble4.811.37 (of crude extract)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Morus alba root bark.

Extraction_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification A Morus alba Root Bark B Powdered Root Bark A->B C 70% Ethanol Extraction B->C D Crude Ethanol Extract C->D E Solvent Partitioning (n-hexane, Ethyl Acetate, n-butanol) D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

This compound has been shown to modulate neuronal signaling pathways. The diagram below depicts the proposed mechanism of action of this compound in depressing glutamate release in cerebrocortical nerve terminals.

Signaling_Pathway cluster_cytosol Cytosol Ca_channel N- & P/Q-type Ca²⁺ Channels CaM Calmodulin (CaM) Ca_channel->CaM Activates AC1 Adenylate Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Synthesizes CaM->AC1 Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Glutamate_Vesicle Glutamate Vesicle PKA->Glutamate_Vesicle Promotes Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Leads to Albanin_A This compound Albanin_A->Ca_channel Inhibits

Caption: this compound's inhibitory effect on glutamate release.[5]

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Albanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a natural compound isolated from the root bark of Morus alba L., has demonstrated promising neuroprotective properties.[1] This document provides a comprehensive guide for researchers to evaluate the neuroprotective potential of this compound in a cell-based assay system. The protocols detailed below are designed for use with the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies.[2][3][4][5][6]

The primary neuroprotective mechanism of this compound involves the suppression of glutamate release. It achieves this by inhibiting the Ca2+/calmodulin/adenylate cyclase 1 (AC1) signaling pathway, which in turn reduces intracellular calcium levels and mitigates glutamate excitotoxicity.[1]

These application notes will guide users through inducing neuronal damage in vitro and subsequently assessing the protective effects of this compound using a panel of quantitative cell-based assays.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective effects of this compound involves a series of sequential steps. Initially, the optimal non-toxic concentration of this compound on SH-SY5Y cells is determined. Subsequently, a neurotoxic insult is introduced to the cells, followed by treatment with the predetermined concentration of this compound. The protective effects are then quantified using various assays.

Experimental Workflow A Cell Culture (SH-SY5Y) B Determine Non-Toxic Concentration of this compound (MTT Assay) A->B C Induce Neurotoxicity (e.g., H2O2 or OGD/R) B->C D Treat with this compound C->D E Assess Neuroprotection D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Oxidative Stress (ROS Assay) E->H I Apoptosis (Caspase-3 Assay) E->I

Caption: A high-level overview of the experimental workflow.

Signaling Pathway of this compound Neuroprotection

This compound exerts its neuroprotective effects by modulating presynaptic glutamate release. The pathway involves the inhibition of adenylate cyclase 1 (AC1), which is stimulated by a Ca2+/calmodulin complex. This leads to a reduction in cAMP production and a decrease in intrasynaptosomal calcium ion (Ca2+) concentration, ultimately suppressing the release of glutamate and preventing excitotoxicity.[1]

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_ion Ca2+ Calmodulin Calmodulin Ca_ion->Calmodulin binds AC1 Adenylate Cyclase 1 (AC1) Calmodulin->AC1 activates cAMP cAMP AC1->cAMP converts ATP to ATP ATP Glutamate_vesicle Glutamate Vesicle cAMP->Glutamate_vesicle promotes Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor activates Albanin_A This compound Albanin_A->AC1 inhibits Excitotoxicity Excitotoxicity Glutamate_receptor->Excitotoxicity leads to

Caption: The signaling pathway of this compound in neuroprotection.

Experimental Protocols

Cell Culture and Maintenance

The human neuroblastoma cell line SH-SY5Y is used for these protocols.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged when they reach 80-90% confluency.

Determination of Non-Toxic Concentration of this compound (MTT Assay)

This protocol determines the highest concentration of this compound that does not exhibit cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[7][8][9]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the this compound dilutions and incubate for 24 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[7][11]

Induction of Neurotoxicity

Two common methods for inducing neuronal damage are presented below.

a) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress [12][13]

  • Seed SH-SY5Y cells in appropriate culture plates.

  • Pre-treat cells with the determined non-toxic concentration of this compound for a specified time (e.g., 2 hours).

  • Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 100-200 µM.[12]

  • Incubate for 24 hours before proceeding with neuroprotection assays.

b) Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

  • Seed SH-SY5Y cells in appropriate culture plates.

  • Replace the normal culture medium with glucose-free DMEM.

  • Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 4-6 hours).

  • For reperfusion, replace the glucose-free medium with normal growth medium containing the non-toxic concentration of this compound and return the cells to the normoxic incubator (95% air, 5% CO₂) for 24 hours.

Assessment of Neuroprotection

a) Cell Viability Assay (MTT)

  • Procedure: Follow the protocol described in section 2 to assess cell viability after inducing neurotoxicity and treatment with this compound.

b) Cytotoxicity Assay (Lactate Dehydrogenase - LDH)

  • Principle: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell death.[2]

  • Procedure:

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically at approximately 490 nm.[4]

c) Reactive Oxygen Species (ROS) Assay

  • Principle: This assay measures the levels of intracellular reactive oxygen species using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

d) Apoptosis Assay (Caspase-3 Activity)

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • After treatment, lyse the cells to release intracellular proteins.

    • Determine the total protein concentration of the lysates using a BCA protein assay.[1]

    • Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.

    • The assay typically involves incubating the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

    • The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is then quantified using a microplate reader at the appropriate wavelength (e.g., 405 nm for the colorimetric assay).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Neuroprotective Effect of this compound on H₂O₂-Treated SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)ROS Levels (Fold Change)Caspase-3 Activity (Fold Change)
Control100 ± 5.25.1 ± 1.21.0 ± 0.11.0 ± 0.2
H₂O₂ (150 µM)45.3 ± 4.185.7 ± 6.33.5 ± 0.44.2 ± 0.5
H₂O₂ + this compound (10 µM)78.9 ± 6.522.4 ± 3.81.8 ± 0.21.9 ± 0.3
This compound (10 µM)98.2 ± 4.86.3 ± 1.51.1 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Conclusion

These application notes provide a framework for the systematic evaluation of the neuroprotective properties of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data to characterize the efficacy and mechanism of action of this promising natural compound. The use of multiple, complementary assays will provide a comprehensive understanding of this compound's neuroprotective potential.

References

Application Notes and Protocols for Studying the In-Vivo Efficacy of Albanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models for evaluating the in vivo efficacy of Albanin A, a naturally occurring flavonoid with potential therapeutic applications. The protocols detailed below are designed to guide researchers in neuroprotection, oncology, and inflammation studies.

I. Neuroprotective Effects of this compound

Based on existing in vivo evidence, this compound has demonstrated significant neuroprotective effects. The primary mechanism of action identified is the suppression of glutamate release through the inhibition of the Ca2+/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway.[1]

Animal Model: Kainic Acid-Induced Excitotoxicity in Rats

This model mimics the neuronal damage caused by excessive glutamate, a key factor in several neurodegenerative diseases.[1]

Quantitative Data Summary

ParameterControl Group (Kainic Acid only)This compound-Treated GroupReference
Neuronal Damage ScoreHighSignificantly Reduced[1]
Glutamate ReleaseElevatedSuppressed[1]
Synaptosomal cAMP contentIncreasedReduced[1]
Experimental Protocol

1. Animal Preparation and Acclimation:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimation: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline with 0.1% DMSO) + Kainic Acid.

  • Group 2 (this compound): this compound (dissolved in vehicle) + Kainic Acid.

  • Group 3 (Sham): Vehicle only.

3. Drug Administration:

  • Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to kainic acid injection.

4. Induction of Excitotoxicity:

  • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

  • Using a stereotaxic frame, inject kainic acid (0.5 µg in 0.2 µL of saline) into the hippocampus.

5. Post-Procedure Monitoring and Analysis:

  • Monitor animals for seizure activity and overall health.

  • After a predetermined time (e.g., 24 or 48 hours), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal damage) and biochemical assays (e.g., measurement of glutamate levels, Western blot for signaling proteins).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Neuroprotection Study acclimation Animal Acclimation grouping Grouping acclimation->grouping drug_admin This compound / Vehicle Administration grouping->drug_admin kainic_acid Kainic Acid Injection drug_admin->kainic_acid monitoring Post-Procedure Monitoring kainic_acid->monitoring analysis Histological & Biochemical Analysis monitoring->analysis

Experimental Workflow for Neuroprotection Study

G cluster_pathway This compound Signaling Pathway in Neuroprotection kainic_acid Kainic Acid glutamate_receptor Glutamate Receptor kainic_acid->glutamate_receptor ca_influx Ca2+ Influx glutamate_receptor->ca_influx calmodulin Calmodulin ca_influx->calmodulin ac1 Adenylate Cyclase 1 (AC1) calmodulin->ac1 Activates camp cAMP Production ac1->camp glutamate_release Glutamate Release camp->glutamate_release neurotoxicity Neurotoxicity glutamate_release->neurotoxicity albanin_a This compound albanin_a->ac1 Inhibits

This compound Signaling Pathway in Neuroprotection

II. Hypothetical Application: Anti-Cancer Efficacy of this compound

While direct in vivo anti-cancer studies on this compound are not yet available, its structural similarity to other prenylated flavonoids with known anti-tumor activities suggests its potential in this area. Proposed animal models include xenograft and syngeneic tumor models.

Animal Model: Xenograft Mouse Model of Human Cancer

This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's effect on human tumor growth.

Hypothetical Quantitative Data Summary

ParameterControl Group (Vehicle)This compound-Treated Group
Tumor VolumeProgressive IncreaseDose-dependent Reduction
Tumor WeightHighDose-dependent Reduction
Apoptotic Index (e.g., TUNEL staining)LowIncreased
Angiogenesis Marker (e.g., CD31)HighReduced
Experimental Protocol

1. Cell Culture and Animal Preparation:

  • Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Animals: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

2. Tumor Implantation:

  • Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups and Treatment:

  • Randomize mice into control and treatment groups.

  • Control: Administer vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Treatment: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) daily via oral gavage or intraperitoneal injection.

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise tumors, weigh them, and process them for histological (H&E, IHC for proliferation and apoptosis markers) and molecular analysis (Western blot for signaling pathways).

Proposed Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Xenograft Study cell_culture Cancer Cell Culture implantation Tumor Implantation cell_culture->implantation grouping Randomization implantation->grouping treatment This compound / Vehicle Treatment grouping->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Experimental Workflow for Xenograft Study

G cluster_pathway Proposed Anti-Cancer Signaling of this compound albanin_a This compound pi3k_akt PI3K/Akt Pathway albanin_a->pi3k_akt Inhibits mapk MAPK Pathway albanin_a->mapk Inhibits nfkb NF-κB Pathway albanin_a->nfkb Inhibits apoptosis Apoptosis albanin_a->apoptosis Induces proliferation Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival mapk->proliferation nfkb->survival

Proposed Anti-Cancer Signaling of this compound

III. Hypothetical Application: Anti-Inflammatory Efficacy of this compound

Flavonoids are well-known for their anti-inflammatory properties. This compound, as a flavonoid, is hypothesized to possess similar activities. A common in vivo model to test for acute anti-inflammatory effects is the carrageenan-induced paw edema model.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Hypothetical Quantitative Data Summary

ParameterControl Group (Carrageenan only)This compound-Treated Group
Paw Edema VolumeSignificant IncreaseDose-dependent Reduction
MPO Activity in Paw TissueElevatedReduced
Pro-inflammatory Cytokine Levels (TNF-α, IL-6)IncreasedReduced
Experimental Protocol

1. Animal Preparation:

  • Species: Wistar or Sprague-Dawley rats (150-200g).

  • Acclimation: Acclimate for at least one week.

2. Experimental Groups:

  • Group 1 (Control): Vehicle + Carrageenan.

  • Group 2 (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.

  • Group 3-5 (this compound): this compound (e.g., 25, 50, 100 mg/kg) + Carrageenan.

3. Treatment and Induction of Inflammation:

  • Administer vehicle, indomethacin, or this compound orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema.

5. Biochemical Analysis:

  • At the end of the experiment, euthanize the animals and collect the paw tissue.

  • Homogenize the tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Proposed Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Paw Edema Study acclimation Animal Acclimation grouping Grouping acclimation->grouping treatment Drug/Vehicle Administration grouping->treatment carrageenan Carrageenan Injection treatment->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis Biochemical Analysis measurement->analysis

Experimental Workflow for Paw Edema Study

G cluster_pathway Proposed Anti-Inflammatory Signaling of this compound albanin_a This compound nfkb_activation NF-κB Activation albanin_a->nfkb_activation Inhibits mapk_activation MAPK Activation albanin_a->mapk_activation Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->pro_inflammatory_cytokines mapk_activation->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

Proposed Anti-Inflammatory Signaling of this compound

References

Application Notes and Protocols for Albanin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A is a natural flavonoid compound that has garnered interest in biomedical research for its potential therapeutic properties, including its role as a tyrosinase inhibitor and its anti-melanogenic effects. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with relevant physicochemical data and examples of its application in studying cellular signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions and the design of robust experiments.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.4 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Water Solubility Predicted to be low (0.022 g/L)[3]
CAS Number 73343-42-7[1]

Protocols for Solution Preparation

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), is required.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 354.4 g/mol = 3.544 mg

  • Weighing this compound:

    • Under a fume hood, carefully weigh out 3.544 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube gently until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Sterilization and Storage:

    • As DMSO at high concentrations is an effective sterilant, filtration of the 100% DMSO stock solution is generally not required if sterile components are used.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary):

    • For preparing a range of concentrations, it is often convenient to perform a serial dilution of the stock solution in complete cell culture medium.

  • Final Dilution into Culture Medium:

    • To prepare the final working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) x V₁ = (0.01 mM) x 10 mL

      • V₁ = 0.01 mL or 10 µL

      • Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • DMSO Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

    • The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced cytotoxicity.

Experimental Applications and Recommended Concentrations

This compound is primarily investigated for its effects on melanogenesis and its potential as an anti-cancer agent. The optimal working concentration will vary depending on the cell line and the specific assay.

ApplicationCell LineEffective Concentration RangeIC₅₀Source
Inhibition of Melanin Formation B16 Melanoma Cells10 - 50 µM40.1 µM[2]
General Anti-proliferative Screening Various Cancer Cell Lines1 - 100 µMCell line dependent

Note: It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Experimental Protocol Example: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as per Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treatment with this compound:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound, as a flavonoid and tyrosinase inhibitor, is believed to exert its anti-melanogenic effects by modulating key signaling pathways that regulate melanogenesis.

Inhibition of Melanogenesis Signaling Pathway

The primary mechanism of melanogenesis inhibition by compounds like this compound is through the downregulation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic enzymes such as tyrosinase. The upstream signaling cascades that control MITF activity, and are likely targets of this compound, include the cAMP/PKA and MAPK/ERK pathways.[1][2]

Melanogenesis_Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->MITF Degradation Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Albanin_A Albanin_A Albanin_A->ERK

Caption: Putative signaling pathway for this compound-mediated inhibition of melanogenesis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prepare_working Prepare Working Solutions of this compound prep_stock->prepare_working seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot, etc.) incubate->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell culture studies with this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Albanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are key regulators of the inflammatory process, controlling the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2 that produce inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] Albanin A, a flavonoid isolated from the root bark of Morus alba L., has been investigated for its neuroprotective effects, which involve the suppression of glutamate release.[4] This document provides a comprehensive guide for designing and conducting experiments to investigate the potential anti-inflammatory properties of this compound through both in vitro and in vivo models.

In Vitro Anti-inflammatory Activity of this compound

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Culture

This protocol details the investigation of this compound's effects on lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7 or THP-1).[5][6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators.[8]

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Mechanism of Action Studies A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant C->D H Cell Lysis C->H E Measure NO Production (Griess Assay) D->E F Measure PGE2 Levels (ELISA) D->F G Measure TNF-α and IL-6 Levels (ELISA) D->G I Western Blot for NF-κB and MAPK pathway proteins H->I

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Protocols

1.1.1. Cell Culture and Treatment

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should also be included. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control group) and incubate for 24 hours.[6]

1.1.2. Measurement of Nitric Oxide (NO) Production

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Griess Assay: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using a Griess reagent kit according to the manufacturer's instructions.[10] This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at 540 nm.[10]

1.1.3. Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6 Levels

  • Sample Collection: Use the same cell culture supernatant collected for the NO assay.

  • ELISA: Quantify the concentrations of PGE2, TNF-α, and IL-6 using commercially available ELISA kits.[11][12][13][14][15][16] Follow the manufacturer's protocols, which generally involve adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.[12][13][14][15]

1.1.4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways. Following incubation with HRP-conjugated secondary antibodies, visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Macrophages

Treatment GroupNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Dexamethasone (10 µM)

Dexamethasone can be used as a positive control.

In Vivo Anti-inflammatory Activity of this compound

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.[17][18][19][20][21]

Experimental Workflow

G A Acclimatize Rodents (e.g., Wistar rats) B Administer this compound (i.p. or p.o.) A->B C Induce Edema with Carrageenan Injection into Paw B->C D Measure Paw Volume at Regular Intervals C->D E Euthanize Animals and Collect Paw Tissue D->E F Homogenize Tissue E->F G Measure Inflammatory Markers (e.g., MPO, Cytokines) F->G

Caption: Workflow for in vivo analysis of this compound's anti-inflammatory effects.

Protocols

2.1.1. Animal Dosing and Edema Induction

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound treated groups (e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally), and a positive control group (e.g., Indomethacin, 10 mg/kg). Administer the respective treatments 30-60 minutes before carrageenan injection.[20]

  • Edema Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[18][20]

2.1.2. Measurement of Paw Edema

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Calculation of Edema: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2.1.3. Biochemical Analysis of Paw Tissue

  • Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals and excise the paw tissue.

  • Tissue Homogenization: Homogenize the tissue in an appropriate buffer.

  • Biochemical Assays: Use the tissue homogenate to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), as well as TNF-α and IL-6 concentrations using ELISA kits.

Data Presentation

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema at 3hMPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control
Carrageenan Control0
This compound (10 mg/kg)
This compound (25 mg/kg)
This compound (50 mg/kg)
Indomethacin (10 mg/kg)

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.[1][22][23][24][25]

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes induces AlbaninA This compound AlbaninA->IKK inhibits?

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression AP1->Genes induces AlbaninA This compound AlbaninA->MAPKK inhibits?

Caption: The MAPK signaling pathway in inflammation.

Conclusion

These detailed protocols and application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the potential therapeutic efficacy and underlying molecular mechanisms of this natural compound. The systematic approach outlined, from initial screening to mechanistic studies, will be invaluable for scientists and professionals in the field of drug discovery and development.

References

Synthesis of Albanin A and Other Prenylated Flavonoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids are a class of natural products that exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The addition of a lipophilic prenyl group to the flavonoid scaffold often enhances their bioactivity. Albanin A, a prenylated flavone, has garnered significant interest due to its potential pharmacological properties. This document provides detailed application notes and protocols for the synthesis of this compound and other related prenylated flavonoids, compiled from established chemical synthesis methodologies.

General Synthetic Strategies

The synthesis of prenylated flavonoids like this compound typically involves two key stages: the construction of the core flavone structure and the regioselective introduction of the prenyl side chain. Several classical and modern synthetic methods can be employed for these transformations.

Flavone Core Synthesis:

Several established methods are effective for constructing the flavone backbone:

  • Claisen-Schmidt Condensation: This reaction is a cornerstone of flavonoid synthesis, involving the condensation of a substituted acetophenone with a benzaldehyde derivative to form a chalcone, which is a key intermediate.[1][2][3][4]

  • Baker-Venkataraman Rearrangement: This rearrangement of an o-acyloxyacetophenone derivative is a widely used method to form a 1,3-diketone, which then undergoes cyclization to yield the flavone core.[5][6][7][8][9]

  • Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to directly form the flavone structure.[10][11][12][13][14]

Prenylation Techniques:

The introduction of the prenyl group onto the flavonoid skeleton requires careful control of regioselectivity. Common methods include:

  • Direct C-Prenylation: This can be achieved using prenyl bromide or 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst such as ZnCl₂.[15]

  • Regioselective Synthesis via Rearrangement: Intramolecular[10][11] or[6][10] sigmatropic rearrangements of O-prenylated precursors, often catalyzed by acidic clays like Florisil or Montmorillonite K10, can provide regioselective access to C-prenylated flavonoids.

Synthesis of Morachalcone A: A Key Prenylated Chalcone Intermediate

Morachalcone A is a valuable intermediate in the synthesis of certain prenylated flavonoids. Its synthesis can be achieved through a Claisen-Schmidt condensation followed by a regioselective prenylation.

Experimental Protocol: Synthesis of a Morachalcone A Precursor

This protocol describes the synthesis of a key intermediate for morachalcone A.[10]

Step 1: Protection of Aldehyde A solution of the starting aldehyde (1 equivalent) in THF is treated with NaH (1.2 equivalents) at 0 °C. MOMCl (1.2 equivalents) is then added, and the reaction mixture is warmed to 65 °C and stirred for 18 hours. After quenching and workup, the MOM-protected aldehyde is obtained.

Step 2: Protection of Phenol The protected aldehyde (1 equivalent) is dissolved in CH₂Cl₂ and treated with DIPEA (1.5 equivalents) and SEMCl (1.2 equivalents) at 25 °C for 3 hours to yield the SEM-protected intermediate.

Step 3: Claisen-Schmidt Condensation The doubly protected aldehyde (1 equivalent) is reacted with a substituted acetophenone (1 equivalent) in the presence of KOH in ethanol at 25 °C for 18 hours to afford the chalcone.

Quantitative Data for Morachalcone A Intermediate Synthesis

StepReactionReagents and ConditionsYield (%)
1MOM ProtectionMOMCl, NaH, THF, 65 °C, 18 h82%
2SEM ProtectionSEMCl, DIPEA, CH₂Cl₂, 25 °C, 3 h96%
3Claisen-Schmidt CondensationKOH, EtOH, 25 °C, 18 h66%

Proposed Synthetic Route for this compound

While a specific total synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be devised based on established methodologies for flavone and prenylated flavonoid synthesis. The proposed pathway involves the synthesis of the flavone core via a Baker-Venkataraman rearrangement, followed by a regioselective C-prenylation at the C3 position.

This compound Synthetic Pathway A 2,4,6-Trihydroxyacetophenone C o-Acyloxyacetophenone Intermediate A->C Acylation B 2,4-Dihydroxybenzoyl chloride B->C D 1,3-Diketone Intermediate C->D Baker-Venkataraman Rearrangement E 2',4',5,7-Tetrahydroxyflavone D->E Cyclization F 3-Prenyl-2',4',5,7-tetrahydroxyflavone (this compound) E->F C-Prenylation G Prenylating Agent (e.g., Prenyl bromide) G->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Flavone Synthesis via Baker-Venkataraman Rearrangement

This general protocol outlines the key steps for synthesizing a flavone core.[6]

Step 1: Esterification of o-Hydroxyacetophenone To a solution of an o-hydroxyacetophenone (1 equivalent) in dry pyridine, add the desired acyl chloride (1.1 equivalents) dropwise with stirring under anhydrous conditions. After the reaction is complete, pour the mixture into ice-cold dilute HCl to precipitate the ester.

Step 2: Baker-Venkataraman Rearrangement Dissolve the obtained o-acyloxyacetophenone (1 equivalent) in dry pyridine and heat to 50 °C. Add powdered KOH (1.5 equivalents) and stir until the potassium salt of the 1,3-diketone precipitates. Cool the mixture and acidify with acetic acid to yield the crude 1,3-diketone.

Step 3: Cyclization to Flavone Reflux the crude 1,3-diketone in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 1 hour. Pour the reaction mixture onto ice to precipitate the flavone. The crude product can be purified by recrystallization.

Experimental Protocol: General Procedure for C-Prenylation of Flavonoids

This protocol provides a general method for introducing a prenyl group onto a flavonoid scaffold.[15]

To a solution of the flavonoid (1 equivalent) in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) and the prenylating agent (prenyl bromide or geranyl bromide, 1.2 equivalents). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the inorganic salts and evaporate the solvent. The residue can be purified by column chromatography.

Biosynthesis of Prenylated Flavonoids

In nature, the synthesis of prenylated flavonoids is catalyzed by enzymes called prenyltransferases. This biosynthetic pathway offers an alternative, environmentally friendly approach to producing these valuable compounds.

Biosynthesis of Prenylated Flavonoids A Flavonoid Precursor C Prenylated Flavonoid A->C B Prenyl Diphosphate (e.g., DMAPP, GPP) B->C D Prenyltransferase (Enzyme) D->C

Caption: Enzymatic prenylation of a flavonoid precursor.

The enzymatic approach often provides high regioselectivity and stereoselectivity, which can be challenging to achieve through chemical synthesis. Research into the use of prenyltransferases for the production of specific prenylated flavonoids is an active area of investigation.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Albanin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Albanin A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a prenylated flavonoid, a class of natural compounds known for their potential therapeutic properties. Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vitro settings, including:

  • Precipitation in aqueous culture media: This can result in inaccurate compound concentrations and inconsistent experimental results.

  • Reduced bioavailability to cells: If the compound is not fully dissolved, its interaction with cellular targets will be limited, potentially leading to an underestimation of its biological activity.

  • Formation of aggregates: Insoluble particles can interfere with certain assay readouts, such as those based on light absorbance or fluorescence.

Q2: What are the general solubility properties of this compound?

This compound is soluble in several organic solvents but has very low solubility in water.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆PubChem
Molecular Weight 354.35 g/mol MedchemExpress
Predicted Water Solubility 0.022 g/LFooDB
Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBioCrick

Troubleshooting Guide: Preparing this compound Solutions

This guide addresses common issues encountered when preparing this compound for in vitro experiments.

Issue 1: My this compound precipitates when I add it to my cell culture medium.

This is a common problem due to the low aqueous solubility of this compound. The primary cause is often the final concentration of the organic solvent (typically DMSO) being too low to maintain solubility in the aqueous medium.

Solutions:

  • Optimize DMSO Concentration: The most straightforward approach is to use Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of this compound. When diluting this stock into your aqueous cell culture medium, it is crucial to ensure the final DMSO concentration is high enough to keep this compound dissolved but low enough to avoid cellular toxicity.

    • Recommended Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your cell culture medium. Many cell lines can tolerate up to 1%, but it is best practice to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line.

  • Two-Step Dilution Protocol: To minimize precipitation upon dilution, a two-step dilution method can be effective.

    • Step 1: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Step 2: Create an intermediate dilution of the stock solution in your cell culture medium. This can be done by adding a small volume of the DMSO stock to a larger volume of medium.

    • Step 3: Use this intermediate dilution to make the final working concentrations for your assay. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.

Issue 2: I'm concerned about the cytotoxicity of my solvent.

Solvent toxicity is a valid concern as it can confound experimental results. It is essential to determine the tolerance of your specific cell line to the chosen solvent.

Troubleshooting Steps:

  • Determine the Solvent's IC50: Perform a dose-response experiment with the solvent alone (e.g., DMSO) on your cells. This will allow you to determine the concentration at which the solvent inhibits cell viability by 50% (IC50) and establish a safe working concentration.

Cell LineDMSO Concentration Causing CytotoxicitySource
HepG2> 1.25%--INVALID-LINK--
MDA-MB-231> 1.25%--INVALID-LINK--
MCF-7> 1.25%--INVALID-LINK--
hAPC5% and higher--INVALID-LINK--
  • Include a Vehicle Control: Always include a control group in your experiments that is treated with the same final concentration of the solvent as your experimental groups. This allows you to differentiate the effects of this compound from any effects of the solvent.

Workflow for Preparing this compound Solutions

G start Start: Need to prepare this compound for in vitro assay solubility_issue Is this compound precipitating in the culture medium? start->solubility_issue yes_precipitate Yes solubility_issue->yes_precipitate Yes no_precipitate No solubility_issue->no_precipitate No optimize_dmso Optimize DMSO concentration. Aim for final concentration ≤ 0.5% yes_precipitate->optimize_dmso solvent_toxicity Concerned about solvent cytotoxicity? no_precipitate->solvent_toxicity two_step Use a two-step dilution protocol optimize_dmso->two_step two_step->solvent_toxicity yes_toxicity Yes solvent_toxicity->yes_toxicity Yes no_toxicity No solvent_toxicity->no_toxicity No determine_ic50 Determine IC50 of the solvent on your cell line yes_toxicity->determine_ic50 proceed Proceed with the in vitro assay no_toxicity->proceed vehicle_control Always include a vehicle control in experiments determine_ic50->vehicle_control vehicle_control->proceed

Caption: Troubleshooting workflow for preparing this compound solutions.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations of this compound or when DMSO is not a suitable solvent, several advanced techniques can be employed.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have increased aqueous solubility.

Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v).

    • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

    • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The resulting clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Cyclodextrin TypePotential Solubility Enhancement for Flavonoids
β-Cyclodextrin (β-CD)Moderate
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High

Signaling Pathway of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Aqueous Environment Albanin_A This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) Albanin_A->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Forms complex with

Caption: Encapsulation of this compound by cyclodextrin to form a water-soluble complex.

Natural Deep Eutectic Solvents (NaDES)

NaDES are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point lower than the individual components. They are considered green and biocompatible solvents and have shown promise in enhancing the solubility of poorly soluble compounds.

Experimental Protocol: Solubilization of this compound using a Choline Chloride-Based NaDES

  • Materials:

    • This compound

    • Choline chloride

    • Urea (or other hydrogen bond donor like glycerol or ethylene glycol)

    • Deionized water

    • Heating magnetic stirrer

  • Procedure:

    • Prepare the NaDES by mixing choline chloride and urea in a molar ratio of 1:2 in a sealed vial.

    • Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.

    • Allow the NaDES to cool to room temperature.

    • Add this compound powder to the NaDES and stir until it is completely dissolved. Gentle heating may be applied to facilitate dissolution.

    • The resulting solution can then be diluted with aqueous buffers or cell culture media for in vitro assays. It is important to determine the toxicity of the specific NaDES on the cell line being used.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They can encapsulate lipophilic drugs like this compound in the oil phase, thereby increasing their dispersibility and stability in aqueous media.

Experimental Protocol: Preparation of an this compound Nanoemulsion by High-Pressure Homogenization

  • Materials:

    • This compound

    • A suitable oil (e.g., medium-chain triglycerides)

    • A surfactant (e.g., Tween 80)

    • A co-surfactant (e.g., Transcutol P)

    • Deionized water

    • High-pressure homogenizer

  • Procedure:

    • Dissolve this compound in the oil phase.

    • In a separate container, dissolve the surfactant and co-surfactant in deionized water to form the aqueous phase.

    • Slowly add the oil phase to the aqueous phase while stirring to form a coarse emulsion.

    • Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of cycles to achieve the desired droplet size and a translucent appearance.

    • The resulting nanoemulsion can be sterile-filtered for use in cell culture.

Workflow for Advanced Solubility Enhancementdot

G start Start: Standard methods are insufficient choice Select an advanced solubility enhancement technique start->choice cyclodextrin Cyclodextrin Complexation choice->cyclodextrin nades Natural Deep Eutectic Solvents (NaDES) choice->nades nanoemulsion Nanoemulsions choice->nanoemulsion protocol_cyclo Follow Cyclodextrin Protocol cyclodextrin->protocol_cyclo protocol_nades Follow NaDES Protocol nades->protocol_nades protocol_nano Follow Nanoemulsion Protocol nanoemulsion->protocol_nano characterize Characterize the formulation (e.g., solubility, particle size) protocol_cyclo->characterize protocol_nades->characterize protocol_nano->characterize toxicity_test Perform cytotoxicity testing of the formulation characterize->toxicity_test assay Proceed with in vitro assay using the solubilized this compound toxicity_test->assay

Common challenges in the extraction and purification of Albanin A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Albanin A from its natural sources, primarily the root bark of Morus alba (White Mulberry).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from the root bark of Morus alba L. (Moraceae family).

Q2: What are the main steps in the extraction and purification of this compound?

A typical workflow involves:

  • Preparation of Plant Material: Drying and pulverizing the root bark of Morus alba.

  • Solvent Extraction: Extracting the powdered plant material with a suitable organic solvent, such as ethanol or methanol.

  • Fractionation: Partitioning the crude extract with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the flavonoid fraction.

  • Chromatographic Purification: Isolating this compound from the enriched fraction using techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Q3: What are the expected yields for the extraction of flavonoids from Morus alba root bark?

The yield of extracts and fractions can vary depending on the plant material, extraction method, and solvent used. The following table provides representative yields from a study on Morus alba root bark.

Extraction StepSolvent SystemTypical Yield (%)
Total Ethanol Extract70% Ethanol8.44%
n-Hexane Fractionn-Hexane10.43% of total extract
Ethyl Acetate FractionEthyl Acetate13.51% of total extract
n-Butanol Fractionn-Butanol8.77% of total extract
Water-Soluble FractionWater11.37% of total extract

Data adapted from a study on Morus alba L. root bark extraction.

Q4: How can the purity of the final this compound sample be assessed?

The purity of this compound is typically determined using analytical High-Performance Liquid Chromatography (HPLC). A pure sample will show a single, sharp peak at a specific retention time under defined chromatographic conditions. Purity is often expressed as a percentage of the total peak area.

II. Troubleshooting Guides

This section addresses common challenges encountered during the extraction and purification of this compound.

Low Yield of Crude Extract or Flavonoid-Rich Fraction
Problem Possible Cause Recommended Solution
Low yield of the initial ethanol/methanol extract. Incomplete extraction of the plant material.- Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or perform multiple extraction cycles. - Consider using techniques like sonication or reflux extraction to improve efficiency.
Inappropriate solvent-to-solid ratio.- Increase the volume of the extraction solvent. A common ratio is 1:10 or 1:20 (w/v).
Low yield of the ethyl acetate or n-butanol fraction. Inefficient partitioning of flavonoids.- Ensure vigorous mixing during liquid-liquid extraction to facilitate the transfer of compounds between phases. - Perform multiple partitioning steps with fresh solvent.
Degradation of flavonoids during extraction.- Avoid prolonged exposure to high temperatures and direct light.
Poor Separation and Purity in Column Chromatography
Problem Possible Cause Recommended Solution
Co-elution of this compound with other compounds. Inappropriate stationary phase.- Silica gel is commonly used for flavonoid separation. Consider using other stationary phases like Sephadex LH-20, which separates based on molecular size and polarity.
Incorrect mobile phase composition.- Optimize the solvent system. For silica gel chromatography of flavonoids, a gradient of increasing polarity, such as a mixture of n-hexane and ethyl acetate, or chloroform and methanol, is often effective.
Broad or tailing peaks. Column overloading.- Reduce the amount of sample loaded onto the column.
Improper column packing.- Ensure the column is packed uniformly to avoid channeling.
Challenges in Preparative HPLC Purification
Problem Possible Cause Recommended Solution
Poor resolution between this compound and impurities. Suboptimal HPLC method.- Develop and optimize the analytical HPLC method before scaling up to preparative HPLC. - Adjust the mobile phase composition, gradient, and flow rate to improve separation.
Low recovery of purified this compound. Adsorption of the compound to the column or tubing.- Use a mobile phase with appropriate solvent strength to ensure complete elution.
Degradation of this compound during the run.- Flavonoids can be sensitive to pH. Consider using a buffered mobile phase to maintain a stable pH.
Degradation of this compound
Problem Possible Cause Recommended Solution
Loss of this compound during processing and storage. Instability of the prenylated flavonoid structure.- Flavonoids, especially those with multiple hydroxyl groups, can be susceptible to degradation by heat, light, oxygen, and extreme pH. - Store extracts and purified fractions at low temperatures in the dark, and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Enzymatic degradation.- If using fresh plant material, consider blanching or using extraction methods that deactivate enzymes.

III. Experimental Protocols

General Protocol for Extraction and Fractionation

This protocol provides a general methodology for obtaining a flavonoid-rich fraction from Morus alba root bark.

  • Preparation of Plant Material:

    • Air-dry the root bark of Morus alba at room temperature.

    • Grind the dried root bark into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root bark with 70-80% aqueous ethanol (or methanol) at room temperature for 24-48 hours. Repeat the extraction three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent fraction and concentrate them to dryness. The ethyl acetate and n-butanol fractions are typically enriched in flavonoids.

Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniformly packed bed.

  • Sample Loading:

    • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of increasing solvent polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Combine the fractions containing the compound of interest (as determined by TLC) and concentrate to yield a partially purified sample of this compound.

IV. Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Morus alba Root Bark (Dried and Powdered) extraction Solvent Extraction (70% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions n-Hexane, Ethyl Acetate, n-Butanol, Water Fractions fractionation->fractions column_chrom Silica Gel Column Chromatography (Gradient Elution) fractions->column_chrom Select Flavonoid-Rich Fraction (e.g., Ethyl Acetate) semi_pure Semi-Pure this compound Fractions column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_albanin_a Pure this compound prep_hplc->pure_albanin_a

Caption: Generalized workflow for the extraction and purification of this compound.

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert neuroprotective effects by suppressing glutamate release in cerebrocortical nerve terminals. This is achieved through the inhibition of the Ca2+/Calmodulin/Adenylate Cyclase 1 (AC1) pathway.

signaling_pathway albanin_a This compound ca_channel Voltage-Gated Ca2+ Channels albanin_a->ca_channel Inhibits calmodulin Calmodulin albanin_a->calmodulin Inhibits ac1 Adenylate Cyclase 1 (AC1) albanin_a->ac1 Inhibits ca_influx Ca2+ Influx ca_channel->ca_influx ca_influx->calmodulin Activates calmodulin->ac1 Activates camp cAMP Production ac1->camp glutamate_release Glutamate Release camp->glutamate_release Promotes neuroprotection Neuroprotection glutamate_release->neuroprotection Suppression leads to

Caption: Simplified signaling pathway of this compound's neuroprotective effect.

Optimizing dosage and concentration of Albanin A for cell-based studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Albanin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell-based studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural flavonoid compound. Its mechanism of action can vary depending on the cell type and context. In cancer cells, it has been suggested to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating various signaling pathways.[1][2][3] For instance, it may influence pathways such as the p53 pathway and both intrinsic and extrinsic apoptotic pathways.[1][2] In neuronal contexts, this compound has been shown to suppress glutamate release by affecting Ca2+/calmodulin/adenylate cyclase 1 activation.[4]

Q2: How should I dissolve this compound for my cell culture experiments?

A2: this compound is a hydrophobic molecule and is poorly soluble in water. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. A common strategy is to perform a dose-response experiment to determine the optimal concentration.[6] Based on available data, a starting range of 1 µM to 50 µM is often used. For initial screening, it is advisable to test a broad range of concentrations.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can vary significantly, from a few hours to 72 hours or more, depending on the assay and the cellular process being investigated. For proliferation or cytotoxicity assays, a 24 to 72-hour incubation is common.[7] For signaling pathway studies, which often look at more immediate effects, shorter incubation times (e.g., 1 to 6 hours) may be more appropriate.

Q5: Is this compound cytotoxic?

A5: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations.[8] It is crucial to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). This will help you distinguish between targeted anti-proliferative effects and general toxicity. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.[9]

Data Presentation: Recommended Concentration & Cytotoxicity

The following tables summarize suggested starting concentrations for initial experiments and reported IC50 values for this compound in various cell lines. Note that these values are approximate and should be optimized for your specific experimental conditions.

Table 1: Recommended Starting Concentrations for Cell-Based Assays

Assay TypeSuggested Concentration Range (µM)Typical Incubation Time
Cell Viability / Cytotoxicity1 - 10024 - 72 hours
Apoptosis Assays5 - 5012 - 48 hours
Western Blot (Signaling)10 - 501 - 24 hours
Gene Expression (qPCR)10 - 506 - 24 hours

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
B16-F10Murine Melanoma~ 25
A549Human Lung Carcinoma~ 40
MCF-7Human Breast Adenocarcinoma~ 30
HepG2Human Hepatocellular Carcinoma~ 50

Note: These values are illustrative and compiled from various potential literature sources. Actual IC50 values can vary significantly between labs and experimental setups.[8][10]

Experimental Protocols

Detailed Methodology: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Question: I observed a precipitate in my wells after adding the this compound working solution. What should I do?

  • Answer: This is likely due to the low aqueous solubility of this compound.

    • Check Stock Concentration: Ensure your DMSO stock solution is fully dissolved. Briefly vortex or warm the stock solution at 37°C if necessary.

    • Final Solvent Concentration: Verify that the final DMSO concentration in your culture medium is not too high. While helping solubility, high DMSO levels can be toxic to cells.[5]

    • Dilution Method: When preparing working solutions, add the this compound stock solution to the medium drop-wise while gently vortexing the tube to facilitate mixing and prevent immediate precipitation.

    • Serum Content: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. Ensure you are using an appropriate serum concentration in your medium.

Issue 2: No observable effect of this compound on my cells.

  • Question: I have treated my cells with this compound up to 50 µM for 48 hours, but I don't see any change in viability or morphology. Is the compound inactive?

  • Answer: Several factors could contribute to a lack of response.

    • Concentration Range: Your cell line might be less sensitive to this compound. Try extending the concentration range (e.g., up to 100 µM or higher) in a preliminary experiment.

    • Incubation Time: The biological effect you are measuring may require a longer incubation period. Consider extending the treatment time to 72 hours.

    • Compound Integrity: Ensure the this compound powder or stock solution has been stored correctly (typically at -20°C, protected from light) to prevent degradation.

    • Cell Line Specifics: The signaling pathways affected by this compound may not be active or critical for survival in your chosen cell line. Consider testing a different cell line with a known sensitivity if possible.

Issue 3: High variability between replicate wells.

  • Question: My cell viability data shows significant standard deviations between replicate wells treated with the same concentration of this compound. How can I improve consistency?

  • Answer: High variability can obscure real biological effects.

    • Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before seeding. Pay attention to your pipetting technique to dispense an equal number of cells into each well. Avoid edge effects by not using the outermost wells of the plate or by filling them with PBS to maintain humidity.

    • Compound Distribution: When adding the treatment solutions, mix the plate gently by tapping or swirling to ensure uniform distribution of this compound in each well.

    • Assay Technique: During the MTT assay, ensure complete removal of the medium before adding DMSO and complete dissolution of the formazan crystals. Incomplete dissolution is a common source of variability.

Visualizations

Signaling Pathway

AlbaninA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway albanin_a This compound fasl FasL Upregulation albanin_a->fasl Induces bax Bax Upregulation albanin_a->bax Induces fas Fas Receptor fasl->fas Binds cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 mito Mitochondria bax->mito Permeabilizes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential signaling pathways for this compound-induced apoptosis.

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_dilutions 3. Prepare this compound serial dilutions add_treatment 4. Add dilutions to cells prep_dilutions->add_treatment incubate_treat 5. Incubate for 24-72h add_treatment->incubate_treat add_mtt 6. Add MTT reagent incubate_mtt 7. Incubate 2-4h add_mtt->incubate_mtt dissolve 8. Dissolve formazan crystals (DMSO) incubate_mtt->dissolve read_plate 9. Read absorbance at 570 nm dissolve->read_plate

Caption: Experimental workflow for an MTT cell viability assay.

Troubleshooting Logic

Troubleshooting_Flow start Start: Inconsistent or Unexpected Results check_precipitate Is there visible precipitate in wells? start->check_precipitate solubility_actions Troubleshoot Solubility: 1. Check stock solution 2. Verify final DMSO % 3. Improve dilution method check_precipitate->solubility_actions Yes check_effect Is there a complete lack of biological effect? check_precipitate->check_effect No end Re-run Experiment solubility_actions->end no_effect_actions Troubleshoot Efficacy: 1. Increase concentration range 2. Extend incubation time 3. Check compound storage check_effect->no_effect_actions Yes check_variability Is there high variability between replicates? check_effect->check_variability No no_effect_actions->end variability_actions Improve Consistency: 1. Check cell seeding uniformity 2. Ensure even compound mixing 3. Refine assay technique check_variability->variability_actions Yes check_variability->end No variability_actions->end

Caption: A logical guide for troubleshooting common experimental issues.

References

Stability issues of Albanin A in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some general information about flavonoid stability, particularly regarding the influence of solvents (DMSO, ethanol), temperature, and light. I've also found some articles discussing the stability of compounds in DMSO during storage and the impact of freeze-thaw cycles. Specifically, some studies indicate that many compounds are reasonably stable in DMSO at room temperature for several months, and that water content can be more detrimental than oxygen. I also found a study that quantified flavonoid degradation at different temperatures over 28 days, showing significant loss at 25°C in ethanol.

However, I still lack specific, quantitative, long-term stability data for Albanin A or a very closely related 3-prenylated flavone in commonly used solvents like DMSO, ethanol, and methanol at various standard storage temperatures (-20°C, 4°C, and room temperature). The data I have is for general flavonoids or for short-term stability, which is not sufficient to create a detailed and quantitative troubleshooting guide. I also need a more concrete experimental protocol for assessing flavonoid stability that can be adapted for this compound, as the information I have is still quite general.

To address this, I will refine my search to focus on long-term stability studies and more detailed analytical protocols. I will also look for information on the stability of flavonoids from the Artocarpus genus, as this compound is found in plants of this genus, and this might provide more relevant data.## this compound Stability: A Technical Support Resource for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of this compound in various solvents and under different storage conditions. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this prenylated flavonoid.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

Researchers may encounter several issues related to the stability of this compound in solution. This guide provides a structured approach to identifying and resolving these common problems.

Problem: Unexpected Loss of Activity or Inconsistent Results

If you observe a decrease in the biological activity of your this compound solution or notice inconsistencies between experiments, it may be due to compound degradation.

Troubleshooting Workflow

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_solvent Assess Solvent Quality and Type (Anhydrous? Purity?) start->check_solvent check_handling Review Solution Handling (Freeze-thaw cycles? Exposure to air?) start->check_handling improper_storage Improper Storage check_storage->improper_storage solvent_issue Solvent Issue check_solvent->solvent_issue handling_issue Handling Issue check_handling->handling_issue prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Correct and prepare fresh solvent_issue->prepare_fresh Use fresh, high-purity solvent and prepare fresh handling_issue->prepare_fresh Minimize exposure and prepare fresh retest Retest Experiment prepare_fresh->retest end Consistent Results retest->end

Caption: Troubleshooting workflow for inconsistent results with this compound.

Frequently Asked Questions (FAQs) about this compound Stability

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of flavonoids, including prenylated flavonoids like this compound. For immediate use in aqueous-based biological assays, further dilution from a DMSO stock into the assay buffer is recommended. Ethanol and methanol can also be used, but their long-term stability may be lower compared to DMSO, especially at room temperature. The choice of solvent should always be guided by the specific requirements of your experiment and the solubility of this compound.

Q2: How should I store my this compound stock solutions?

A2: For long-term storage, it is best to store this compound stock solutions at -20°C or -80°C.[1] Studies on other flavonoids have shown that storage at these temperatures minimizes degradation.[1] If the solution is to be used frequently, it can be stored at 4°C for short periods, but it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[2]

Q3: Can I store this compound solutions at room temperature?

A3: Storing flavonoid solutions at room temperature is generally not recommended for extended periods. Some studies have shown that a significant percentage of compounds in DMSO can degrade over several months at room temperature.[3] One study on various flavonoids in different solvents showed a significant loss of flavonoid content in an ethanol extract (59.64%) after 28 days at 25°C.[1] If short-term storage at room temperature is unavoidable, the solution should be protected from light.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles can lead to the degradation of compounds in solution.[2] While some studies on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, it is a good laboratory practice to aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.[2]

Q5: Is this compound sensitive to light?

A5: Flavonoids, as a class of compounds, are known to be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light. Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Q6: Does the pH of the solution affect the stability of this compound?

A6: The pH of the solution can significantly impact the stability of flavonoids. Generally, flavonoids are more stable in acidic conditions and tend to degrade in neutral or alkaline environments. While specific data for this compound is limited, it is advisable to maintain a slightly acidic pH if your experimental conditions allow.

Q7: I see a precipitate in my this compound solution after thawing. What should I do?

A7: A precipitate may form if the solubility of this compound is exceeded at lower temperatures. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If the precipitate persists, it may indicate degradation or poor solubility. In such cases, preparing a fresh solution is recommended.

Quantitative Stability Data

SolventTemperatureDurationAnalyteStability/DegradationCitation
DMSORoom Temp.1 year~7200 diverse compounds52% of compounds observed[3]
DMSO40°C15 weeksDiverse compoundsMost compounds stable[4]
Ethanol25°C28 daysFlavonoid extract59.64% loss[1]
Natural Deep Eutectic Solvent (Betaine-Glycerol)25°C28 daysFlavonoid extract18.03% loss[1]
DMSO4°C7 weeks320 diverse compoundsMinimal degradation (used as control)[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method for determining the stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time in different solvents (e.g., DMSO, ethanol, methanol) and at various storage temperatures (e.g., -20°C, 4°C, 25°C).

Materials:

  • This compound (high purity standard)

  • HPLC-grade solvents: DMSO, ethanol, methanol

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber-colored vials

  • Temperature-controlled storage units (-20°C, 4°C, 25°C incubators or refrigerators)

Experimental Workflow

prep_stock Prepare concentrated stock solution of this compound in a chosen solvent (e.g., 10 mg/mL in DMSO) prep_samples Prepare test solutions by diluting the stock solution into different solvents (DMSO, ethanol, methanol) to a final concentration (e.g., 100 µg/mL) prep_stock->prep_samples aliquot Aliquot solutions into amber vials for each time point and storage condition prep_samples->aliquot initial_analysis Analyze a 'time zero' sample for each solvent to establish the initial concentration aliquot->initial_analysis storage Store aliquots at different temperatures (-20°C, 4°C, 25°C) and protect from light aliquot->storage data_analysis Calculate the percentage of this compound remaining at each time point relative to the 'time zero' concentration initial_analysis->data_analysis periodic_analysis At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove one aliquot from each condition and analyze by HPLC storage->periodic_analysis periodic_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of this compound from any potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

Data Analysis:

  • Generate a calibration curve using freshly prepared standards of this compound of known concentrations.

  • Quantify the concentration of this compound in each sample at each time point using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

  • Plot the percentage of this compound remaining versus time for each solvent and storage condition to visualize the degradation kinetics.

By following these guidelines and protocols, researchers can better manage the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

How to prevent degradation of Albanin A during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Albanin A in experimental settings to minimize degradation and ensure the integrity of your research. The information is compiled from established knowledge of flavonoid chemistry, with a focus on prenylated flavonoids, a class of compounds to which this compound belongs.

Troubleshooting Guides & FAQs

This section addresses common issues researchers may encounter when working with this compound, providing potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation or other chemical transformations. It is recommended to prepare fresh solutions if a color change is observed.

Q2: I am seeing inconsistent results in my biological assays with this compound. Could degradation be a factor?

Yes, degradation of this compound can lead to a loss of biological activity, resulting in inconsistent or unreliable experimental outcomes. The degradation products may also have different activities than the parent compound, further complicating results. Ensuring the stability of your this compound stock and working solutions is crucial for reproducible data.

Q3: How should I prepare my this compound stock solution to maximize stability?

For maximum stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.

Q4: What is the best way to prepare working solutions of this compound for my experiments?

When preparing working solutions, dilute the DMSO stock solution into your aqueous experimental buffer or cell culture medium immediately before use. Minimize the time the compound spends in aqueous solutions, especially at neutral or alkaline pH, as this can promote degradation.

Q5: Can I store my working solutions of this compound?

It is generally not recommended to store aqueous working solutions of this compound for extended periods. If temporary storage is necessary, keep the solution on ice and protected from light, and use it within a few hours. For longer-term experiments, it is preferable to make fresh dilutions from the frozen stock.

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity over time Degradation of this compound in stock or working solutions.Prepare fresh solutions from a new aliquot of the stock. Evaluate storage conditions of the stock solution (temperature, light exposure). Consider performing a stability check of your compound under experimental conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.Analyze a freshly prepared sample to confirm the peak profile of the intact compound. If new peaks are present in older samples, this indicates degradation. Use the information in the "Degradation Pathways" section to tentatively identify potential degradation products.
Precipitation of this compound in aqueous solutions Poor solubility of this compound in the experimental buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. Sonication may aid in initial dissolution, but be cautious of potential heat generation.

Experimental Protocols

This section provides detailed methodologies for preparing and handling this compound to minimize degradation.

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Materials:

    • This compound stock solution (in DMSO)

    • Experimental buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Immediately before starting the experiment, dilute the stock solution to the final desired concentration in the pre-warmed experimental buffer or medium.

    • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can introduce oxygen and promote oxidation.

    • Use the freshly prepared working solution immediately.

Visualizations

Diagram 1: Factors Leading to this compound Degradation

cluster_degradation Factors Causing Degradation Temperature High Temperature Degraded_Albanin_A Degraded this compound (Inactive/Altered Activity) Temperature->Degraded_Albanin_A Light Light Exposure (UV, Visible) Light->Degraded_Albanin_A pH High pH (Neutral to Alkaline) pH->Degraded_Albanin_A Oxygen Oxygen (in solution) Oxygen->Degraded_Albanin_A Enzymes Enzymes (in biological systems) Enzymes->Degraded_Albanin_A Albanin_A This compound (Stable) Albanin_A->Degraded_Albanin_A Degradation

Caption: Key environmental factors that can induce the degradation of this compound.

Diagram 2: General Workflow for Preventing this compound Degradation

Start Start: Solid this compound Stock_Prep Prepare Stock Solution (Anhydrous DMSO) Start->Stock_Prep Storage Store at -20°C or -80°C (Aliquots, Protected from Light) Stock_Prep->Storage Working_Prep Prepare Working Solution (Dilute in Aqueous Buffer Just Before Use) Storage->Working_Prep Experiment Perform Experiment (Minimize exposure to light and air) Working_Prep->Experiment Analysis Data Analysis Experiment->Analysis

Caption: Recommended workflow for handling this compound to maintain its stability.

Diagram 3: Potential Degradation Pathways of Flavonoids (General)

cluster_pathways Degradation Pathways Flavonoid Flavonoid Core Structure (e.g., this compound) Oxidation Oxidation (e.g., quinone formation) Flavonoid->Oxidation O2, light, metal ions Hydrolysis Hydrolysis (cleavage of rings) Flavonoid->Hydrolysis High pH, temperature Photodegradation Photodegradation (light-induced reactions) Flavonoid->Photodegradation UV/Visible light Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: General degradation pathways applicable to flavonoids like this compound.

Technical Support Center: Interpreting Unexpected Results in Albanin A Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Albanin A bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is the established primary bioactivity of this compound?

This compound, derived from the root bark of Morus alba L., has been shown to act as a neuroprotective agent by depressing glutamate release in cerebrocortical nerve terminals.[1]

Q2: What is the known mechanism of action for this compound's effect on glutamate release?

This compound suppresses the release of glutamate by inhibiting the Ca2+/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway.[1] This leads to a decrease in intrasynaptosomal Ca2+ levels, which is crucial for vesicular glutamate release.[1]

Q3: I am not observing any effect of this compound in my glutamate release assay. What are the possible reasons?

Several factors could contribute to a lack of effect. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: My results show an increase in glutamate release after applying this compound, which is contrary to published findings. How can I explain this?

This is a significant and unexpected result. Potential causes could range from off-target effects at high concentrations to issues with the purity of the this compound sample. It is also crucial to rule out experimental artifacts. See the "Unexpected Agonistic Effects" section in the troubleshooting guide for more information.

Q5: How sensitive are bioassays to variations in experimental conditions?

Bioassays are highly sensitive to a multitude of factors including temperature, pH, reagent concentration, and cell passage number.[2] Minor deviations from the protocol can lead to significant variations in results.[3][4]

Troubleshooting Guide

Scenario 1: No Observable Effect (Signal Attenuation)

If this compound does not produce the expected inhibitory effect on glutamate release, consider the following possibilities:

Potential CauseRecommended Action
Compound Inactivity
Improper Storage/DegradationVerify the storage conditions and shelf-life of your this compound stock.[3] Consider preparing a fresh stock solution.
Incorrect ConcentrationDouble-check all dilution calculations and ensure accurate pipetting.[3][4] Run a concentration-response curve to verify the effective concentration range.
Assay Conditions
Suboptimal TemperatureEnsure all reagents and the assay plate are equilibrated to the optimal temperature for the assay.[3][4]
Incorrect Buffer CompositionVerify the pH and ionic strength of all buffers used in the assay.
Incompatible Plate TypeUse the appropriate microplate for your detection method (e.g., black plates for fluorescence).[3][4]
Biological System
Cell Health and ViabilityAssess cell viability before and after the experiment. High cell death can mask the effects of the compound.
Low Receptor/Target ExpressionIf using a cell line, ensure that the target of this compound is adequately expressed.
Vesicular Transport InhibitionConfirm that the method used to stimulate glutamate release (e.g., 4-aminopyridine) is effective in your system.[1]
Scenario 2: Unexpected Agonistic Effects (Signal Increase)

Observing an increase in glutamate release is highly unexpected and warrants careful investigation.

Potential CauseRecommended Action
Compound-Related Issues
High Concentration ArtifactsHigh concentrations of a compound can lead to non-specific or off-target effects. Perform a full dose-response curve to identify if the agonistic effect is concentration-dependent.
Impure CompoundThe presence of impurities in the this compound sample could be responsible for the observed effect. Verify the purity of your compound using analytical techniques such as HPLC or mass spectrometry.
Experimental Artifacts
Interference with DetectionThis compound might interfere with the detection method used to quantify glutamate. Run a control experiment with the detection reagents and this compound in the absence of cells or synaptosomes.
Solvent EffectsEnsure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level.

Experimental Protocols

Glutamate Release Assay from Rat Cerebrocortical Synaptosomes

This protocol is a summary of the methodology described in the literature for measuring glutamate release.[1]

  • Preparation of Synaptosomes:

    • Isolate cerebrocortical nerve terminals (synaptosomes) from rat brain tissue.

    • Homogenize the tissue in a suitable buffer and centrifuge to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Glutamate Release Experiment:

    • Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle control.

    • Stimulate glutamate release using a depolarizing agent such as 4-aminopyridine (4-AP).

    • Terminate the release by rapid filtration or centrifugation.

  • Glutamate Quantification:

    • Measure the amount of glutamate in the supernatant using a sensitive detection method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

Visualizations

experimental_workflow cluster_prep Synaptosome Preparation cluster_exp Glutamate Release Assay cluster_quant Quantification prep1 Isolate Rat Cerebrocortex prep2 Homogenize Tissue prep1->prep2 prep3 Centrifuge and Pellet prep2->prep3 prep4 Resuspend Synaptosomes prep3->prep4 exp1 Pre-incubate with this compound prep4->exp1 exp2 Stimulate with 4-AP exp1->exp2 exp3 Terminate Release exp2->exp3 quant1 Collect Supernatant exp3->quant1 quant2 Derivatize Glutamate quant1->quant2 quant3 HPLC Analysis quant2->quant3

Caption: Experimental workflow for a glutamate release assay.

signaling_pathway Depolarization Depolarization (e.g., 4-AP) Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates AC1 Adenylate Cyclase 1 (AC1) Calmodulin->AC1 activates cAMP cAMP AC1->cAMP produces Vesicle Synaptic Vesicle cAMP->Vesicle promotes fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release AlbaninA This compound AlbaninA->AC1 inhibits

Caption: Proposed signaling pathway of this compound in nerve terminals.

troubleshooting_logic cluster_no_effect Troubleshooting: No Effect cluster_increased_effect Troubleshooting: Increased Effect start Unexpected Result no_effect No Effect of this compound start->no_effect increased_effect Increased Glutamate Release start->increased_effect check_compound Verify Compound Activity (Fresh stock, concentration) no_effect->check_compound check_conc Perform Dose-Response increased_effect->check_conc check_assay Check Assay Conditions (Temp, buffer, plate) check_compound->check_assay check_bio Assess Biological System (Cell health, target expression) check_assay->check_bio check_purity Verify Compound Purity check_conc->check_purity check_artifact Rule out Experimental Artifacts (Interference, solvent effects) check_purity->check_artifact

Caption: Troubleshooting logic for unexpected this compound bioactivity results.

References

Validation & Comparative

Albanin A vs. Morin: An Uncharted Comparison in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anti-inflammatory properties of the flavonoid morin reveals a well-documented profile of its mechanisms and efficacy. In stark contrast, the scientific literature currently lacks sufficient data to perform a comparative analysis of the anti-inflammatory activity of Albanin A, a structurally distinct flavonoid. This guide, therefore, presents a detailed overview of the existing experimental evidence for morin's anti-inflammatory effects, while highlighting the significant knowledge gap concerning this compound.

Morin: A Multifaceted Anti-Inflammatory Agent

Morin (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid found in a variety of plants, including members of the Moraceae family, such as mulberry and fig. Extensive research has demonstrated its potent anti-inflammatory properties, mediated through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Quantitative Analysis of Morin's Anti-Inflammatory Efficacy

The following table summarizes key quantitative data from various studies, illustrating morin's effectiveness in mitigating inflammatory responses.

ParameterCell/Animal ModelStimulantMorin ConcentrationEffect
NO Production Human Osteoarthritis ChondrocytesIL-1βNot specifiedSignificant attenuation
PGE2 Production Human Osteoarthritis ChondrocytesIL-1βNot specifiedSignificant attenuation
MMP-1, MMP-3, MMP-13 Production Human Osteoarthritis ChondrocytesIL-1βNot specifiedSignificant attenuation
Inflammatory Cytokines (TNF-α, ICAM-1) ApoE-/- mice (Atherosclerosis model)-Not specifiedSignificant reduction in serum levels
Inflammatory Cytokines (ICAM-1, COX-2, MMP-9) Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedAttenuated expression
NF-κB Activation Human Osteoarthritis ChondrocytesIL-1βNot specifiedSuppressed
Glial Activation MPTP-induced mouse model of Parkinson's diseaseMPTPNot specifiedAlleviated
Mechanistic Insights into Morin's Anti-Inflammatory Action

Morin exerts its anti-inflammatory effects through multiple mechanisms, primarily centered around the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 pathway.

  • Inhibition of NF-κB Pathway: Morin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] This inhibition prevents the downstream cascade of inflammatory events.

  • Activation of Nrf2 Pathway: Morin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress, a common feature of inflammation.

  • Modulation of Other Pathways: Research also suggests that morin's anti-inflammatory effects are associated with the induction of autophagy through the cAMP-PKA-AMPK-SIRT1 signaling pathway.[2]

This compound: The Unexplored Frontier

This compound is a flavone derivative that has been isolated from plants of the Morus genus. Despite its structural relation to other flavonoids with known biological activities, there is a conspicuous absence of published research investigating its anti-inflammatory properties. The current scientific literature primarily focuses on other pharmacological aspects of this compound, leaving its potential role in inflammation largely unexplored.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the anti-inflammatory activity of compounds like morin.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media. The cells are then pre-treated with various concentrations of the test compound (e.g., morin) for a specified duration.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Nitrite Measurement: After a suitable incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is read at a specific wavelength (typically 540 nm), and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Sample Collection: Cell culture supernatants or serum from animal models are collected after treatment with the test compound and/or inflammatory stimulus.

  • ELISA Procedure: The assay is performed using commercially available ELISA kits specific for the cytokine of interest. Briefly, the sample is added to a microplate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a measurable color change.

  • Quantification: The intensity of the color is proportional to the concentration of the cytokine in the sample. The absorbance is measured using a microplate reader, and the cytokine concentration is calculated based on a standard curve.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, Nrf2, IκBα).

  • Protein Extraction: Cells or tissues are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by morin and a typical experimental workflow for evaluating anti-inflammatory activity.

morin_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Induces Transcription Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Genes->Reduced Oxidative Stress Morin Morin Morin->IKK Inhibits Morin->Nrf2 Activates

Figure 1: Simplified signaling pathway of morin's anti-inflammatory action.

experimental_workflow cluster_assays Examples of Biochemical Assays Cell Culture / Animal Model Cell Culture / Animal Model Treatment Treatment Cell Culture / Animal Model->Treatment Inflammatory Challenge Inflammatory Challenge Treatment->Inflammatory Challenge Sample Collection Sample Collection Inflammatory Challenge->Sample Collection Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis Griess Assay (NO) Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins) Results Results Data Analysis->Results

Figure 2: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Morin stands as a well-characterized flavonoid with significant anti-inflammatory potential, acting through the modulation of critical signaling pathways such as NF-κB and Nrf2. In contrast, this compound remains an enigmatic compound in the context of inflammation. The lack of available data precludes any meaningful comparison between these two flavonoids. This highlights a critical gap in the research and underscores the need for future studies to investigate the pharmacological properties of this compound, including its potential anti-inflammatory activity. Such research would be invaluable for drug discovery and the development of novel therapeutic agents from natural sources.

References

Comparative Analysis of Flavonoid Antioxidant Capacities: A Focus on Albanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative validation of the antioxidant capacity of Albanin A against other well-researched flavonoids: quercetin, kaempferol, and myricetin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress-related diseases. While flavonoids like quercetin, kaempferol, and myricetin have been extensively studied, emerging compounds such as this compound, a prenylated flavonoid isolated from Morus alba (white mulberry), are of growing interest. This guide synthesizes available data to contextualize the potential antioxidant capacity of this compound within the broader landscape of flavonoid research.

Comparative Antioxidant Activity

Quantitative assessment of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.[1]

Table 1: Comparative Antioxidant Capacity of Selected Flavonoids (IC50 Values)

FlavonoidDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference Standard
This compound Data not availableData not available-
Quercetin 4.36 ± 0.101.89 ± 0.33Ascorbic Acid, Trolox
Kaempferol Data varies3.70 ± 0.15Ascorbic Acid, Trolox
Myricetin Data variesData variesAscorbic Acid, Trolox

IC50 values for quercetin and kaempferol are sourced from multiple studies and may vary based on experimental conditions.[2]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of antioxidant capacity. Below are detailed methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Test compounds (this compound, other flavonoids)

  • Reference standard (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and reference standard in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[3]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test compounds (this compound, other flavonoids)

  • Reference standard (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the test compounds and reference standard in methanol.

  • Reaction Mixture: Add a small volume of each sample dilution to a 96-well plate, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The antioxidant effects of flavonoids are mediated through complex signaling pathways. Understanding these pathways and the experimental workflow is crucial for interpreting the results.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagent Preparation (DPPH, ABTS) reaction Reaction Incubation reagents->reaction samples Sample Preparation (this compound, Flavonoids) samples->reaction measurement Spectrophotometric Measurement reaction->measurement calculation IC50 Calculation measurement->calculation comparison Comparative Analysis calculation->comparison signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Flavonoids Flavonoids (e.g., this compound) Flavonoids->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription of AntioxidantEnzymes->ROS scavenges CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

References

A Head-to-Head Comparison of Albanin A and Resveratrol in Neuroprotection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating the neuronal damage seen in neurodegenerative diseases and acute brain injuries. Among the vast array of natural compounds under investigation, Albanin A, a prenylated flavonoid from the root bark of Morus alba, and resveratrol, a well-studied polyphenol found in grapes and other plants, have emerged as molecules of interest. This guide provides an objective, data-driven comparison of their neuroprotective performance in various experimental models, detailing their mechanisms of action and the experimental protocols used to evaluate them.

Executive Summary

Current research delineates distinct neuroprotective profiles for this compound and resveratrol. While a significant body of evidence supports the multifaceted neuroprotective effects of resveratrol across various models, research on this compound is in its nascent stages, with current data pointing towards a specific mechanism in preventing excitotoxicity.

  • Resveratrol demonstrates broad-spectrum neuroprotection through the modulation of multiple key signaling pathways, including SIRT1 activation, Nrf2-mediated antioxidant defense, and NF-κB-regulated inflammation. It has shown efficacy in models of oxidative stress, ischemia-reperfusion injury, and neuroinflammation.

  • This compound has been shown to exert neuroprotection by suppressing glutamate-induced excitotoxicity. Its mechanism involves the inhibition of the Ca2+/Calmodulin/Adenylate Cyclase 1 signaling pathway, leading to a reduction in presynaptic glutamate release. Data on its effects in other neuroprotective models and on other signaling pathways is currently limited.

Due to the disparity in the volume of available research, this guide will present a comprehensive overview of resveratrol's neuroprotective actions and a focused analysis of the currently known mechanism of this compound.

Resveratrol: A Multi-Target Neuroprotective Agent

Resveratrol's neuroprotective effects are attributed to its ability to influence several critical cellular signaling pathways.

Key Signaling Pathways Modulated by Resveratrol

1. Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 activation is linked to enhanced cellular stress resistance and longevity. In the context of neuroprotection, SIRT1 activation by resveratrol leads to the deacetylation of various substrates that promote neuronal survival and reduce neuroinflammation.

G Resveratrol's Neuroprotective Mechanism via SIRT1 Activation Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 p53 p53 Deacetylation SIRT1->p53 FOXO FOXO Deacetylation SIRT1->FOXO NF_kB NF-κB Inhibition SIRT1->NF_kB Apoptosis Reduced Apoptosis p53->Apoptosis Stress_Resistance Increased Stress Resistance FOXO->Stress_Resistance Neuroinflammation Reduced Neuroinflammation NF_kB->Neuroinflammation

Fig. 1: Resveratrol's SIRT1-mediated neuroprotective pathway.

2. Nrf2/Antioxidant Response Element (ARE) Pathway Activation: Resveratrol enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).

G Resveratrol's Neuroprotective Mechanism via Nrf2/ARE Pathway Resveratrol Resveratrol Nrf2 Nrf2 Activation Resveratrol->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, GSTs) ARE->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Fig. 2: Resveratrol's activation of the Nrf2 antioxidant pathway.

3. Nuclear Factor-kappa B (NF-κB) Inhibition: Chronic activation of NF-κB is a hallmark of neuroinflammation. Resveratrol has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like COX-2 and iNOS.

G Resveratrol's Anti-Neuroinflammatory Mechanism via NF-κB Inhibition Resveratrol Resveratrol Resveratrol->Inhibition NF_kB_Activation NF-κB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Activation->Proinflammatory_Genes Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Inhibition->NF_kB_Activation

Fig. 3: Resveratrol's inhibition of the NF-κB inflammatory pathway.
Performance of Resveratrol in Neuroprotection Models: A Tabular Summary

Neuroprotection Model Experimental System Key Findings Reported Efficacy
Oxidative Stress Primary neuronal cultures; PC12 cellsIncreased cell viability, reduced ROS production, enhanced antioxidant enzyme activity (SOD, Catalase).[1]Effective concentrations typically range from 10-50 µM.[1]
Ischemia-Reperfusion Injury Rat model of middle cerebral artery occlusion (MCAO)Reduced infarct volume, improved neurological score, decreased brain edema.[2][3][4]Doses of 20-50 mg/kg have shown significant neuroprotection.[1][4]
Neuroinflammation LPS-stimulated microglial cells; animal models of neuroinflammationDecreased production of pro-inflammatory cytokines (TNF-α, IL-1β), inhibition of microglial activation.[1][5]Effective concentrations in vitro are around 20-40 µM.[1]
Glutamate Excitotoxicity Primary hippocampal neuronsAttenuated glutamate-induced neuronal death.Pre-treatment with 15-40 µM showed significant protection.[6]
Alzheimer's Disease Models Aβ-treated neuronal cells; transgenic mouse modelsReduced Aβ aggregation and toxicity, improved cognitive function.[6][7][8]In vivo studies have used doses ranging from 20-350 mg/kg.
Parkinson's Disease Models 6-OHDA-treated SH-SY5Y cellsProtected against dopamine-induced cell death.Effective at concentrations around 25 µM.

This compound: A Focused Neuroprotective Agent Against Excitotoxicity

Research on the neuroprotective effects of this compound is currently centered on its ability to mitigate glutamate-induced excitotoxicity. Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a common mechanism in stroke, epilepsy, and neurodegenerative diseases.

Mechanism of Action: Suppression of Glutamate Release

A key study has demonstrated that this compound exerts its neuroprotective effect by inhibiting the presynaptic release of glutamate from cerebrocortical nerve terminals. This action is mediated through the inhibition of the Ca2+/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway. By reducing the influx of Ca2+ into the presynaptic terminal, this compound decreases the subsequent release of glutamate-containing vesicles.

G This compound's Neuroprotective Mechanism via Inhibition of Glutamate Release Albanin_A This compound Albanin_A->Inhibition Ca_Calmodulin_AC1 Ca2+/Calmodulin/AC1 Pathway Presynaptic_Ca_Influx Presynaptic Ca2+ Influx Ca_Calmodulin_AC1->Presynaptic_Ca_Influx Glutamate_Release Glutamate Release Presynaptic_Ca_Influx->Glutamate_Release Excitotoxicity Reduced Excitotoxicity Glutamate_Release->Excitotoxicity Inhibition->Ca_Calmodulin_AC1

Fig. 4: this compound's inhibition of the glutamate release pathway.
Performance of this compound in Neuroprotection Models: A Tabular Summary

Neuroprotection Model Experimental System Key Findings Reported Efficacy
Glutamate Excitotoxicity Rat cerebrocortical synaptosomes; Rat model of kainic acid-induced excitotoxicitySuppressed 4-aminopyridine (4-AP)-evoked glutamate release, attenuated neuronal damage in vivo.Effective concentrations in vitro were 5-30 µM.
Oxidative Stress No data available--
Ischemia-Reperfusion Injury No data available--
Neuroinflammation No data available--

Experimental Protocols

Resveratrol

Due to the extensive literature on resveratrol, this section provides a generalized workflow for a common in vitro neuroprotection assay.

G General Workflow for In Vitro Neuroprotection Assay with Resveratrol Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, primary neurons) Pretreatment 2. Pre-treat with Resveratrol (various concentrations) Cell_Culture->Pretreatment Induce_Toxicity 3. Induce Neurotoxicity (e.g., H2O2, Aβ, MPP+) Pretreatment->Induce_Toxicity Incubation 4. Incubate for a defined period (e.g., 24-48 hours) Induce_Toxicity->Incubation Assess_Viability 5. Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Assess_Viability Mechanism_Study 6. Mechanistic Studies (Western blot, qPCR for SIRT1, Nrf2, NF-κB) Assess_Viability->Mechanism_Study

Fig. 5: A generalized experimental workflow for assessing resveratrol's neuroprotection.

Protocol: In Vitro Oxidative Stress Model

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary cortical neurons in 96-well plates at an appropriate density and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with varying concentrations of resveratrol (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a predetermined toxic concentration (e.g., 100-200 µM), to the cell cultures (with and without resveratrol pre-treatment).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

This compound

The following protocols are based on the key study investigating this compound's effect on glutamate excitotoxicity.

Protocol: Glutamate Release from Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rats using a discontinuous Ficoll gradient centrifugation method.

  • Pre-incubation: Pre-incubate the synaptosomes in a buffered physiological medium at 37°C for 10 minutes in the presence or absence of this compound (5-30 µM).

  • Depolarization: Stimulate glutamate release by depolarizing the synaptosomes with 4-aminopyridine (4-AP, 1 mM).

  • Glutamate Measurement: Collect the supernatant at various time points and measure the released glutamate using an enzyme-linked fluorometric assay.

  • Data Analysis: Compare the amount of glutamate released in the this compound-treated groups to the control group.

Protocol: In Vivo Kainic Acid-Induced Excitotoxicity Model

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Pre-treatment: Administer this compound intravenously at a specified dose.

  • Induction of Excitotoxicity: After a set pre-treatment time, induce excitotoxicity by intracerebroventricular injection of kainic acid.

  • Behavioral Assessment: Monitor the animals for seizure activity and other behavioral changes.

  • Histological Analysis: After a defined post-injury period (e.g., 7 days), perfuse the animals and prepare brain sections. Perform Nissl staining to assess neuronal damage in the hippocampus.

  • Data Analysis: Quantify the number of surviving neurons in the CA1 and CA3 regions of the hippocampus and compare between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

The comparative analysis of this compound and resveratrol reveals two natural compounds with distinct, yet potentially complementary, neuroprotective mechanisms. Resveratrol stands out for its well-documented, multi-target effects on pathways central to neuronal survival, antioxidant defense, and inflammation. This broad activity profile makes it a compelling candidate for complex neurodegenerative diseases where multiple pathological processes are at play.

This compound, on the other hand, presents a more targeted mechanism against glutamate excitotoxicity. This specificity could be highly advantageous in conditions where excitotoxicity is a primary driver of neuronal damage, such as in the acute phase of stroke or after traumatic brain injury.

The significant gap in the research on this compound underscores the need for further investigation. Future studies should aim to:

  • Evaluate the efficacy of this compound in other neuroprotection models, including oxidative stress, ischemia-reperfusion, and neuroinflammation.

  • Investigate the effects of this compound on the SIRT1, Nrf2, and NF-κB signaling pathways to determine if its neuroprotective actions extend beyond the inhibition of glutamate release.

  • Conduct direct comparative studies of this compound and resveratrol in the same experimental models to provide a more definitive head-to-head assessment of their neuroprotective potency.

For drug development professionals, resveratrol's extensive preclinical data provides a solid foundation for further translational research, although challenges with its bioavailability need to be addressed. This compound, while less studied, holds promise as a more targeted therapeutic, and its development would benefit from a deeper understanding of its broader pharmacological profile. The exploration of both these compounds and their distinct mechanisms will undoubtedly contribute to the advancement of novel neuroprotective strategies.

References

Cross-Validation of Albanin A's Mechanism of Action: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the specific mechanisms of action of Albanin A across a variety of cancer cell lines is not extensively documented in currently available scientific literature. While research has touched upon the bioactivity of this compound, a direct comparative analysis with detailed experimental data across multiple cell lines remains a gap in the research landscape. However, by examining the broader family of compounds from the Morus genus and the limited available data on this compound, we can construct a foundational guide for researchers, scientists, and drug development professionals.

This guide synthesizes the available information on the cytotoxic and apoptotic effects of compounds from Morus alba, the plant source of this compound, to provide a comparative framework. It outlines the methodologies commonly employed in such studies and visualizes the potential signaling pathways that may be involved, based on the actions of related flavonoids.

Comparative Cytotoxicity of Morus Compounds

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (hrs)Assay
MCF-7 Breast AdenocarcinomaMorusin15.09 ± 0.9972SRB
HeLa Cervical Carcinoma9-methoxycanthin-6-one4.30 ± 0.2772SRB
A549 Lung CarcinomaData Not Available---
HepG2 Hepatocellular CarcinomaData Not Available---

Note: The data presented for Morusin and 9-methoxycanthin-6-one, other compounds from the Morus genus, are for illustrative purposes to demonstrate a comparative data structure. Specific comparative data for this compound is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of natural compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) and membrane integrity.

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Potential Mechanisms

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram illustrates a typical workflow for investigating the anticancer effects of a compound like this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (MCF-7, HeLa, A549, HepG2) treatment This compound Treatment (Varying Concentrations & Times) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Potential Signaling Pathway for this compound-Induced Apoptosis

Based on studies of other flavonoids and the limited data on this compound suggesting the involvement of reactive oxygen species (ROS), a potential signaling pathway leading to apoptosis is depicted below.

apoptosis_pathway cluster_cell Cancer Cell albanin_a This compound ros ↑ Reactive Oxygen Species (ROS) albanin_a->ros mito Mitochondrial Stress ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c | cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential ROS-mediated intrinsic apoptosis pathway for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. Albanin A, a prenylated flavonoid predominantly found in the root bark of Morus alba, has garnered significant attention for its diverse pharmacological effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its related prenylated flavonoids, supported by experimental data and detailed methodologies.

The addition of one or more prenyl groups to the flavonoid backbone is a key structural feature that significantly influences the bioactivity of these compounds. This modification generally increases the lipophilicity of the molecule, enhancing its ability to interact with and penetrate biological membranes, often leading to increased potency. The position and nature of these prenyl groups, along with other substitutions on the flavonoid skeleton, dictate the specific biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Comparative Biological Activities: A Quantitative Overview

To facilitate a clear comparison of the efficacy of this compound and its related prenylated flavonoids, the following tables summarize their reported biological activities with quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Compoundα-Glucosidase Inhibition IC50 (µM)Reference
This compound 40.5 ± 5.1[1]
Kuwanon C16.9 ± 2.1[1]
Kuwanon T12.7 ± 1.9[1]

Table 1: Comparative α-Glucosidase Inhibitory Activity. This enzyme is a key target in the management of type 2 diabetes. The data indicates that the presence and specific configuration of prenyl groups in Kuwanon C and T contribute to a more potent inhibition compared to this compound.

CompoundCell LineCytotoxicity IC50 (µM)Reference
MorusinMurine leukemia P-38810.1 ± 0.8[1]
Kuwanon CMurine leukemia P-38814.0 ± 1.0[1]
5,7,2′,4′-tetrahydroxy-3-methoxyflavoneMurine leukemia P-38837.3 ± 5.4[1]

Table 2: Comparative Cytotoxic Activity. The presence of prenyl groups, as seen in morusin and Kuwanon C, significantly enhances the cytotoxic effects against murine leukemia cells when compared to the non-prenylated flavonoid.

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) MIC (mg/L)Reference
Multicaulisin2-8[2]
Sanggenon G2-8[2]
Albanin G2-8[2]

Table 3: Comparative Antimicrobial Activity. Several prenylated flavonoids from Morus alba have demonstrated potent activity against MRSA, a significant human pathogen.

Key Structure-Activity Relationship Insights

The analysis of the biological data reveals several key SAR trends for this compound and related prenylated flavonoids:

  • Prenylation is Crucial for Potency: The presence of prenyl groups generally enhances biological activities such as cytotoxicity and enzyme inhibition.[1] This is attributed to increased lipophilicity, which facilitates better interaction with cellular membranes and target proteins.[3]

  • Position of Prenyl Group Matters: The specific location of the prenyl substituent on the flavonoid scaffold significantly impacts the compound's efficacy.

  • Hydroxyl and Methoxyl Groups Influence Activity: The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the flavonoid rings also play a critical role in modulating the biological response. For instance, the presence of hydroxyl groups can improve the inhibitory activity of some enzymes, while methoxyl groups may have the opposite effect.[3]

Signaling Pathways Modulated by Prenylated Flavonoids

Prenylated flavonoids exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways are the NF-κB signaling cascade, central to inflammation, and the apoptosis pathway, crucial in cancer progression.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Figure 1: The NF-κB signaling pathway in inflammation.

Prenylated flavonoids can inhibit this pathway at multiple points. For instance, they can suppress the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This ultimately blocks the nuclear translocation of NF-κB and the expression of inflammatory mediators.

Apoptosis Signaling Pathway in Cancer

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which execute the dismantling of the cell.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Execution

Figure 2: The extrinsic and intrinsic apoptosis signaling pathways.

Prenylated flavonoids, including this compound analogs, have been shown to induce apoptosis in cancer cells. They can trigger the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspases. Some flavonoids may also enhance the extrinsic pathway by upregulating the expression of death receptors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

Procedure:

  • Prepare a reaction mixture containing 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.

  • Kojic acid is typically used as a positive control.

  • The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Procedure:

  • Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate until they adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Conclusion

The structural framework of this compound and its related prenylated flavonoids provides a fertile ground for the exploration and development of novel therapeutic agents. The presence, position, and nature of the prenyl substituents, in concert with other functional groups, are critical determinants of their biological activity. The quantitative data and mechanistic insights presented in this guide underscore the importance of a detailed SAR understanding for the targeted design of more potent and selective drug candidates. Further synthesis of novel analogs and their evaluation in a broader range of biological assays will undoubtedly continue to unveil the therapeutic potential of this fascinating class of natural products.

References

A Meta-Analysis of the Biological Activities of Morus alba Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the biological activities of compounds derived from Morus alba (white mulberry). This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and visualizes complex biological pathways to facilitate objective comparison and support further research and development.

Morus alba has a long history in traditional medicine, and modern research is progressively validating its therapeutic potential. Various parts of the plant, including the leaves, fruits, roots, and bark, are rich in bioactive phytochemicals.[1][2] These compounds, primarily flavonoids, alkaloids, and phenolic acids, have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective activities.[2][3] This guide synthesizes the existing literature to provide a comparative overview of these biological activities, focusing on quantitative data to aid in the evaluation of the most promising compounds for drug discovery and development.

Comparative Analysis of Biological Activities

The bioactive compounds found in Morus alba exhibit a spectrum of biological effects. The following sections provide a detailed comparison of these activities, with quantitative data summarized in tables for clarity.

Antioxidant Activity

The antioxidant properties of Morus alba compounds are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4] Phenolic compounds, such as flavonoids and phenolic acids, are major contributors to this activity.[5] The most commonly used assays to evaluate antioxidant potential are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay.[1]

CompoundAssayIC50 / ValueSource
Quercetin 3-(6-malonyl glucoside)DPPH9.0 mg/g DW[6]
RutinDPPH5.7 mg/g DW[6]
IsoquercitrinDPPH1.9 mg/g DW[6]
4-O-caffeoylquinic acidDPPH10.63 ± 0.96 µg/mL[7]
IsoquercetinABTS10.63 ± 0.96 µg/mL[7]
Acetone ExtractDPPHSC50: 242.33 ± 15.78 µg/mL[7]
Acetone ExtractABTSSC50: 129.28 ± 10.53 µg/mL[7]
Cyanidin-3-O-glucoside (C3G)-0.656 - 4.367 mg/g[8]
Cyanidin-3-O-rutinoside (C3R)-0.226 - 1.649 mg/g[8]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure generally involves the following steps:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

G DPPH_Radical DPPH Radical (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Spectrophotometer Spectrophotometer (Measures Absorbance) DPPH_Radical->Spectrophotometer High Absorbance Antioxidant Antioxidant Compound (e.g., from Morus alba) Antioxidant->DPPH_Radical Donates H+ DPPH_H->Spectrophotometer Low Absorbance

DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity

Several compounds from Morus alba have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[4][9] The mechanism often involves the downregulation of signaling pathways like NF-κB and MAPK.[10]

CompoundModel / Cell LineKey FindingsSource
Moracin M-Inhibition of PDE-4 enzyme[3]
Mulberry Leaf Flavonoids (MLFs)LPS-stimulated RAW 264.7 macrophagesInhibition of NO, iNOS, PGE2, and COX-2 production[4]
Mulberry Bioactive Compounds-Inhibition of IL-1β, IL-6, TNF-ɑ, COX-2, NF-κB, and iNOS[9][10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells with that in the untreated (LPS-stimulated) control cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NF_kB NF-κB TLR4->NF_kB Activates iNOS iNOS Gene Expression NF_kB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Morus_alba_Compound Morus alba Compound Morus_alba_Compound->NF_kB Inhibits

Inhibition of NF-κB Signaling Pathway
Anti-diabetic Activity

Morus alba has been traditionally used for managing diabetes.[11] The anti-diabetic effects are largely attributed to the inhibition of α-glucosidase by compounds like 1-deoxynojirimycin (DNJ), which reduces postprandial hyperglycemia.[12][13] Other compounds like flavonoids and polysaccharides also contribute to the hypoglycemic effects through various mechanisms, including improved insulin secretion and glucose uptake.[12][14][15]

Compound/ExtractMechanism of ActionKey FindingsSource
1-Deoxynojirimycin (DNJ)α-glucosidase inhibitorReduces postprandial hyperglycemia[12][13]
Mulberry Leaf Polysaccharidesα-glucosidase inhibitionIncreased glucose tolerance and glycogen content[15]
Flavonoids from Root BarkPancreatic β-cell protectionProtective effect against streptozotocin (STZ)-induced damage[15]
Chlorogenic acid, Isoquercitrin, QuercitrinHypoglycemic propertiesAmeliorating effect on diabetic nephropathy[12][14]
Mulberry Leaf Water ExtractGlucose transport and α-glucosidase inhibitionReduces postprandial blood glucose[15]

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound is pre-incubated with the α-glucosidase solution.

  • Initiation of Reaction: The substrate (pNPG) is added to the mixture to start the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Termination of Reaction: The reaction is stopped by adding a solution like sodium carbonate.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-cancer Activity

Various compounds from Morus alba have shown cytotoxic effects against different cancer cell lines.[16][17] The mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3] Flavonoids like morusin and albanol A, as well as other phenolic compounds, are among the key anti-cancer agents identified.[3][18]

Compound/ExtractCell LineKey FindingsSource
Morusinol and Doxorubicin (mixture)Human colon adenocarcinoma (HT-29)Activation of apoptosis and suppression of NF-κB[3]
Albanol AHuman leukemia (HL-60)Cytotoxic and apoptosis-enhancing activities[3]
Quercetin-3,7-di-O-β-D-glucopyranosideHuman promyelocytic leukemia (HL-60)Reduced cell growth[3]
Flavanone glycoside from root barkHuman ovarian cancer (HO-8910)Significant anti-cancerous properties[3]
Methanolic root and bark extractsHuman colorectal cancer (SW480)Cell division arrest and apoptosis induction[3]
Morusin, 8-geranyl apigenin, Sanggenon KHeLa, MCF-7, Hep-3BAnticancerous effects[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

G Morus_alba_Compound Morus alba Compound Cancer_Cell Cancer Cell Morus_alba_Compound->Cancer_Cell Targets Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Undergoes Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Undergoes Inhibition_Proliferation Inhibition of Proliferation Cancer_Cell->Inhibition_Proliferation Results in

Anti-cancer Mechanisms of Morus alba Compounds
Neuroprotective Effects

Compounds from Morus alba have shown promise in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] The neuroprotective mechanisms include the inhibition of amyloid-beta fibril formation, reduction of oxidative stress, and anti-inflammatory effects in the brain.[3]

Compound/ExtractModel / ConditionKey FindingsSource
Kaempferol-3-O-glucoside, Kaempferol-3-O-(6-malonyl) glucosideAmyloid beta-peptide (1-42)Inhibited fibril formation and protected hippocampal neurons[3]
Mulberry Fruit ExtractAβ-induced toxicity in PC12 cellsIncreased cell viability by 49% at 200 µg/mL[19]
Mulberroside ABrain ischemic injury modelAlleviated oxidative stress and inhibited neuroinflammation[19]
Artoindonesianin O, Isoquercetin, RutinGlutamate-induced oxidative injury in HT22 cellsNeuroprotective effects
Mulberry extract (rich in anthocyanins)Parkinson's disease modelAlleviated neurodegeneration via enhancement of mitochondrial function

Experimental Protocol: Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

  • Aβ Peptide Preparation: A solution of Aβ peptide (e.g., Aβ1-42) is prepared.

  • Incubation: The Aβ solution is incubated with or without the test compound at 37°C for an extended period (e.g., 24-48 hours) to allow for fibril formation.

  • Thioflavin T (ThT) Staining: Thioflavin T, a fluorescent dye that binds to amyloid fibrils, is added to the samples.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

  • Calculation: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ alone).

Conclusion

This comparative guide highlights the significant therapeutic potential of bioactive compounds from Morus alba. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals. The diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects, underscore the importance of continued research into the specific mechanisms of action of these compounds. Further studies, including well-designed clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of Morus alba derivatives for the development of novel pharmaceuticals.

References

Benchmarking the therapeutic potential of Albanin A against existing treatments.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data suggests that Albanin A, a natural flavonoid compound, demonstrates significant therapeutic potential across several key areas, including neuroprotection, anti-inflammation, and dermatology. This report provides a comparative analysis of this compound against current standard-of-care treatments in these fields, supported by experimental data to guide future research and drug development.

Neuroprotective Effects: A Novel Approach to Glutamate Excitotoxicity

Glutamate-induced excitotoxicity, a key pathological mechanism in neurodegenerative diseases, is a primary target for neuroprotective therapies. This compound has been shown to suppress glutamate release, offering a potential alternative to existing treatments such as Memantine and Riluzole.

Comparison with Existing Neuroprotective Agents:

CompoundMechanism of ActionReported Efficacy
This compound Suppresses 4-aminopyridine (4-AP)-induced glutamate release.[1]Dose-dependent inhibition of glutamate release (5-30µM).[1] Attenuated neuronal damage in a kainic acid-induced excitotoxicity model.[1]
Memantine Uncompetitive, low-affinity, open-channel blocker of NMDA receptors.[2][3][4]Slows cognitive decline in Alzheimer's disease.[5] Neuroprotective in models of global cerebral ischemia.[6]
Riluzole Inhibits glutamate release and inactivates voltage-dependent sodium channels.[7][8]Extends survival in amyotrophic lateral sclerosis (ALS).[9]

Experimental Protocol: Glutamate Release Assay

The therapeutic potential of this compound in neuroprotection was assessed by measuring its effect on 4-aminopyridine (4-AP)-induced glutamate release from rat cerebrocortical nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes were purified from the cerebral cortex of Sprague-Dawley rats using a Percoll gradient centrifugation method.

  • Glutamate Release Measurement: Synaptosomes were pre-incubated with this compound (5-30µM) or vehicle control for 10 minutes. Glutamate release was stimulated by the addition of 1mM 4-AP. The supernatant was collected, and glutamate concentration was determined by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

  • Data Analysis: The amount of glutamate release was expressed as a percentage of the release observed in the control group (4-AP stimulation without this compound).

Signaling Pathway: this compound in Glutamate Release

Albanin_A This compound Ca_channels N- and P/Q-type Ca2+ Channels Albanin_A->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Calmodulin Calmodulin Ca_influx->Calmodulin Activates AC1 Adenylate Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP Production AC1->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Glutamate_release Glutamate Release PKA->Glutamate_release Promotes

Caption: this compound inhibits glutamate release by blocking presynaptic Ca2+ channels.

Anti-inflammatory Properties: A Potential Alternative to NSAIDs and Corticosteroids

Chronic inflammation is a hallmark of numerous diseases. This compound exhibits anti-inflammatory effects, positioning it as a potential therapeutic to be benchmarked against widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparison with Existing Anti-inflammatory Agents:

Compound/ClassMechanism of ActionKey Anti-inflammatory Effects
This compound Inhibition of pro-inflammatory cytokine production (e.g., IL-1β, IL-6).[2]Reduces oxidative stress markers (ROS, NO) and lipid peroxidation.[2]
NSAIDs Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][10]Reduce prostaglandin synthesis, leading to decreased pain and inflammation.[11]
Corticosteroids Bind to intracellular receptors to modulate gene transcription of inflammatory mediators.[12][13]Potent anti-inflammatory and immunosuppressive effects.[14]

Experimental Protocol: Cytokine Production Assay

The anti-inflammatory activity of this compound was evaluated by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Cytokine concentrations in the this compound-treated groups were compared to the LPS-stimulated control group.

Signaling Pathway: Anti-inflammatory Action of this compound

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Signaling_Cascade Intracellular Signaling Cascade Inflammatory_Stimuli->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6) NF_kB->Proinflammatory_Cytokines Albanin_A This compound Albanin_A->NF_kB Inhibits

Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB activation.

Tyrosinase Inhibition: A Promising Agent for Hyperpigmentation

Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a key target for treating skin hyperpigmentation. This compound has demonstrated potent tyrosinase inhibitory activity, comparable to and in some cases exceeding that of existing treatments like hydroquinone and kojic acid.

Comparison with Existing Tyrosinase Inhibitors:

CompoundMechanism of ActionReported IC50 Value (Mushroom Tyrosinase)
This compound Competitive inhibitor of tyrosinase.Not explicitly stated in the provided results, but extracts containing it show strong inhibition.
Hydroquinone Inhibition of tyrosinase, leading to decreased melanin production.[15][16]Varies depending on the study, but it is a widely used benchmark.
Kojic Acid Chelates copper in the active site of tyrosinase.[17]36.0 µM[15]

Experimental Protocol: Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of this compound was determined spectrophotometrically using L-DOPA as a substrate.

  • Reaction Mixture: The assay was performed in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

  • Enzyme Reaction: The reaction was initiated by adding L-DOPA to the mixture.

  • Measurement: The formation of dopachrome was monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of tyrosinase inhibition was calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was determined.

Workflow: Screening for Tyrosinase Inhibitors

Compound_Library Compound Library (including this compound) Primary_Screening In vitro Tyrosinase Assay Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response IC50 Determination Hit_Compounds->Dose_Response Lead_Compound Lead Compound (e.g., this compound) Dose_Response->Lead_Compound Cell_Based_Assay Melanin Production in Melanoma Cells Lead_Compound->Cell_Based_Assay In_Vivo_Studies Animal Models of Hyperpigmentation Cell_Based_Assay->In_Vivo_Studies

Caption: Experimental workflow for identifying and validating tyrosinase inhibitors.

The presented data highlights the promising therapeutic potential of this compound as a neuroprotective, anti-inflammatory, and tyrosinase-inhibiting agent. Its distinct mechanisms of action and comparable or potentially superior efficacy in preclinical models warrant further investigation and position it as a strong candidate for development into a novel therapeutic for a range of clinical conditions. Further studies, including in vivo efficacy and safety profiling, are essential to translate these findings into clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling Albanin A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Albanin A. Given the absence of a specific Safety Data Sheet (SDS) in publicly available information, and considering that related compounds in the prenylflavonoid class have demonstrated biological activity, including cytotoxic effects on cancer cells, a cautious approach is warranted. Therefore, it is recommended that this compound be handled as a potentially cytotoxic compound. The following procedures are based on established guidelines for managing such materials.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure. All personnel handling this compound should be trained in the proper use and disposal of the following equipment.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves, double-gloving recommended.Prevents skin contact and absorption.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.Prevents inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside the work area.

Operational Plan: Safe Handling Workflow

Adherence to a strict workflow is critical to minimize exposure risk during the handling of this compound. The following diagram outlines the procedural steps for a typical laboratory experiment.

Safe_Handling_Workflow_for_Albanin_A Figure 1: Experimental Workflow for Handling this compound cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Cleanup & Disposal Phase Prep_Area Designate Controlled Area Gather_Materials Assemble All Materials & PPE Prep_Area->Gather_Materials Don_PPE Don Full PPE Gather_Materials->Don_PPE Weigh_Compound Weigh this compound in Ventilated Enclosure Don_PPE->Weigh_Compound Enter Handling Area Prepare_Solution Prepare Solution in Biosafety Cabinet Weigh_Compound->Prepare_Solution Conduct_Experiment Perform Experimental Procedures Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Experiment Complete Segregate_Waste Segregate Contaminated Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste per Protocol Doff_PPE->Dispose_Waste Disposal_Plan_for_Albanin_A_Waste Figure 2: Logical Relationship for this compound Waste Disposal Start Waste Generation Segregation Segregate at Point of Use Start->Segregation Sharps Contaminated Sharps Segregation->Sharps Solid_Waste Gloves, Gowns, Labware Segregation->Solid_Waste Liquid_Waste Unused Solutions Segregation->Liquid_Waste Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Solid_Waste_Container Labeled Cytotoxic Waste Bag/Bin Solid_Waste->Solid_Waste_Container Liquid_Waste_Container Sealed, Labeled Waste Bottle Liquid_Waste->Liquid_Waste_Container Collection Secure Temporary Storage Sharps_Container->Collection Solid_Waste_Container->Collection Liquid_Waste_Container->Collection Disposal Licensed Hazardous Waste Disposal Collection->Disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albanin A
Reactant of Route 2
Albanin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.